molecular formula C11H13N3O2 B2583363 Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate CAS No. 75584-60-0

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate

Cat. No.: B2583363
CAS No.: 75584-60-0
M. Wt: 219.244
InChI Key: ASDAJLFZUMJGHM-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate is an organic compound that serves as a versatile intermediate in chemical and pharmaceutical research. It is synthesized by the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in ethanol . Crystallographic studies show that its non-benzotriazolyl atoms are nearly coplanar, with the benzotriazole ring forming a dihedral angle of 79.12° to this plane, and the crystal structure is stabilized by weak intermolecular C–H⋯N and C–H⋯O interactions . As a benzotriazole derivative, this compound is part of a class of molecules known for their wide-ranging biological activities. Benzotriazoles are recognized in medicinal chemistry as privileged structures and are frequently investigated as antimicrobial, antiprotozoal, and antitumor agents . They are often used as bioisosteric replacements for other triazolic systems and can function as synthetic auxiliaries or leaving groups in complex organic syntheses, including the formation of peptidomimetic macrocycles . While this specific ester is primarily a synthetic building block, researchers value it for its potential in generating novel compounds with biological activity. This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

ethyl 2-(benzotriazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)8(2)14-10-7-5-4-6-9(10)12-13-14/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDAJLFZUMJGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874201
Record name 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-METHYL-, ETHYL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75584-60-0
Record name 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-METHYL-, ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate (CAS 75584-60-0): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Given its role as a versatile chemical intermediate, this document details its structural and physicochemical properties, outlines a robust synthetic protocol, predicts its spectroscopic characteristics, and discusses its potential applications for researchers, scientists, and drug development professionals.

Introduction and Nomenclature

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate belongs to the N-substituted benzotriazole class of compounds. The benzotriazole moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.[1] The introduction of an ethyl propanoate group at the N1 position creates a chiral center and provides a versatile functional handle for further chemical modification, making this compound a valuable building block in the synthesis of more complex molecules.[2] It is particularly noted in chemical supplier catalogs as a reagent for bioconjugation and as a potential component in the development of Antibody-Drug Conjugate (ADC) linkers.

Table 1: Compound Identification

Identifier Value
CAS Number 75584-60-0[2]
IUPAC Name ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate[2]
Molecular Formula C₁₁H₁₃N₃O₂[2]
Molecular Weight 219.24 g/mol
Canonical SMILES CCOC(=O)C(C)N1N=NC2=CC=CC=C21[2]

| InChI Key | ASDAJLFZUMJGHM-UHFFFAOYSA-N[2] |

Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from data on analogous compounds and general chemical principles.

Table 2: Physicochemical Properties

Property Value/Observation
Appearance Expected to be a white to off-white solid or a colorless to pale yellow oil at room temperature.
Purity Commercially available with a purity of ≥95.0%.[2]
Melting Point Not specified in available literature.
Boiling Point Not specified in available literature.

| Solubility | Predicted to be soluble in common organic solvents such as ethanol, ethyl acetate, dichloromethane, and acetone. Low solubility in water is expected. |

Structurally, the benzotriazole ring system is known to be essentially planar.[3] X-ray crystallographic studies of the closely related Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate show that the dihedral angle between the triazole and benzene rings is minimal, confirming the planarity of the fused system.[4] The propanoate side chain introduces conformational flexibility. The N1-C(propanoate) bond allows for rotation, influencing how the functional group is presented for subsequent reactions or biological interactions.

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate is most effectively achieved via a direct N-alkylation of 1H-benzotriazole, a well-established and reliable transformation. This method provides a high yield of the N1-substituted isomer, which is generally the major product in these reactions.[5]

Reaction Principle: The reaction proceeds through a nucleophilic substitution (Sₙ2) mechanism. 1H-Benzotriazole is first deprotonated by a suitable base to form the benzotriazolide anion. This potent nucleophile then attacks the electrophilic carbon of an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate), displacing the halide to form the final product.

Causality of Reagent Choice:

  • Base (e.g., K₂CO₃, NaOH): A base is essential to deprotonate the acidic N-H proton of the benzotriazole ring (pKa ≈ 8.2), generating the nucleophilic anion required for the reaction. Anhydrous potassium carbonate is often preferred for its ease of handling and removal.

  • Solvent (e.g., Acetone, DMF, Ethanol): A polar aprotic solvent like acetone or DMF is ideal as it can dissolve the reactants but does not interfere with the nucleophile. Polar protic solvents like ethanol can also be used, particularly when employing a strong base like sodium hydroxide.[4][5]

  • Electrophile (Ethyl 2-bromopropanoate): Ethyl 2-bromopropanoate is an excellent electrophile for this Sₙ2 reaction due to the good leaving group ability of the bromide ion.

Diagram 1: Synthetic Pathway

G BTA 1H-Benzotriazole reagents K₂CO₃, Acetone BTA->reagents EBP Ethyl 2-bromopropanoate EBP->reagents Product Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate reagents->Product

Caption: N-alkylation of 1H-Benzotriazole.

This protocol is adapted from established procedures for the synthesis of analogous N-substituted benzotriazoles.[4][5]

  • Setup: To a dry 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 1H-benzotriazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 volumes).

  • Reaction: Stir the suspension vigorously at room temperature for 15 minutes. Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzotriazole is consumed.

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (typically an oil or low-melting solid) can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Spectroscopic Characterization (Predicted)

No specific spectra for this compound are publicly available. However, a detailed analysis can be predicted based on its structure and published data for highly analogous compounds.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic 8.05 - 8.10 d 1H H-4 (Benzotriazole)
7.60 - 7.65 d 1H H-7 (Benzotriazole)
7.35 - 7.50 m 2H H-5, H-6 (Benzotriazole)
Methine 5.50 - 5.60 q 1H CH-CH₃
Methylene 4.20 - 4.30 q 2H O-CH₂-CH₃
Methyl 2.00 - 2.10 d 3H CH-CH₃
1.25 - 1.35 t 3H O-CH₂-CH₃
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl ~170.0 C=O (Ester)
Aromatic ~145.5, ~133.0 C-3a, C-7a (Quaternary)
~128.0, ~124.5, ~120.0, ~110.0 C-4, C-5, C-6, C-7
Methylene ~62.0 O-CH₂
Methine ~55.0 N-CH
Methyl ~17.0 CH-CH₃

| | ~14.0 | | | O-CH₂-CH₃ |

Justification for Predictions:

  • ¹H NMR: The aromatic protons of the benzotriazole ring are expected in the 7.3-8.1 ppm range, with the H-4 proton being the most deshielded due to its proximity to the triazole nitrogens. The methine proton (N-CH) is significantly deshielded by the adjacent nitrogen and ester group. The ethyl ester protons will show a characteristic quartet and triplet pattern.

  • ¹³C NMR: The ester carbonyl carbon is expected around 170 ppm. The aromatic carbons will appear in the typical 110-146 ppm region. The aliphatic carbons (methine, methylene, methyls) will be found upfield.

  • Infrared (IR) Spectroscopy: Key predicted peaks include a strong C=O stretch for the ester at ~1740 cm⁻¹, C-N stretching vibrations around 1200-1350 cm⁻¹, and aromatic C=C and C-H stretching in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

Applications in Research and Drug Development

The primary value of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate lies in its utility as a versatile synthetic intermediate for creating libraries of more complex molecules for pharmacological screening.

  • Scaffold for Medicinal Chemistry: Benzotriazole derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[6] This compound serves as an excellent starting point for exploring these activities.

  • Key Intermediate for Derivatization: The ethyl ester functionality is readily converted into other functional groups. For instance, hydrolysis can yield the corresponding carboxylic acid, amidation can produce a wide array of amides, and reaction with hydrazine can form the hydrazide, which is a precursor for synthesizing various heterocyclic systems like pyrazoles and oxadiazoles.[5]

  • Bioconjugation and Linker Chemistry: As listed by chemical suppliers, this molecule is relevant to bioconjugation.[2] The carboxylic acid derivative (obtained after hydrolysis) can be activated and coupled to biomolecules, such as peptides or antibodies. The propanoate structure provides a short, stable spacer arm, which is a fundamental component of linkers used in ADCs.

Diagram 2: Role as a Synthetic Intermediate

G cluster_derivatives Derivatization cluster_applications Potential Applications start Ethyl 2-(1H-benzotriazol-1-yl)propanoate acid Carboxylic Acid start->acid Hydrolysis amide Amides start->amide Aminolysis hydrazide Hydrazide start->hydrazide Hydrazinolysis bioconjugation Bioconjugation / ADC Linkers acid->bioconjugation bioactive Bioactive Compounds amide->bioactive Pharmacological Screening heterocycles Novel Heterocycles hydrazide->heterocycles

Caption: Derivatization pathways and applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from data for the benzotriazole parent compound and related N-substituted derivatives. It should be handled with appropriate care in a laboratory setting.

Table 4: GHS Hazard Information (Inferred)

Category Information
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation. May also cause skin and respiratory irritation.

| Precautionary Statements | P264: Wash hands and exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash with soap and water. If ingested, rinse mouth and seek medical attention. If inhaled, move to fresh air.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Med chem. [Link]

  • Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Asian Journal of Chemistry. [Link]

  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. [Link]

  • Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. ResearchGate. [Link]

  • Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. National Center for Biotechnology Information. [Link]

  • 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-ethylbenzoyl)ethyl 2,4-dichlorobenzoate. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACET. International Journal of Drug Development and Research. [Link]

  • (PDF) Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. ResearchGate. [Link]

  • 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS. BiochemoPharma. [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]

  • Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Asian Journal of Chemistry. [Link]

  • Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. [Link]

  • Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. IJNRD.org. [Link]

  • 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-ethylbenzoyl)ethyl 2,4-dichlorobenzoate. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure of Ethyl 2-(Benzotriazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical structure, synthesis, and characterization of ethyl 2-(benzotriazol-1-yl)propanoate, a member of the versatile class of benzotriazole derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4][5] This document will delve into the intricacies of its molecular architecture, offering field-proven insights into its synthesis and structural elucidation.

Introduction to the Benzotriazole Scaffold

Benzotriazole is a bicyclic heterocyclic compound consisting of a benzene ring fused to a 1,2,3-triazole ring.[6][7] This aromatic system is a privileged scaffold in drug discovery, serving as a versatile core for the development of novel therapeutic agents.[1][3] The three nitrogen atoms in the triazole ring can participate in hydrogen bonding and coordination with biological targets, while the fused benzene ring allows for π-π stacking interactions, enhancing binding affinities with enzymes and receptors.[2] Consequently, benzotriazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][5] Ethyl 2-(benzotriazol-1-yl)propanoate (CAS No: 75584-60-0, Molecular Formula: C₁₁H₁₃N₃O₂) is a specific derivative where an ethyl propanoate moiety is attached to one of the nitrogen atoms of the benzotriazole ring.[8]

Synthesis of Ethyl 2-(Benzotriazol-1-yl)propanoate

The synthesis of ethyl 2-(benzotriazol-1-yl)propanoate is typically achieved through the N-alkylation of benzotriazole. A critical aspect of this synthesis is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the triazole ring.[7] The N1-substituted isomer is often the desired product in many applications.[9][10]

Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis of ethyl 2-(benzotriazol-1-yl)propanoate.

synthesis_workflow reagents Benzotriazole + Ethyl 2-bromopropanoate reaction N-Alkylation Reaction reagents->reaction 1 base_solvent Base (e.g., NaH) in Polar Aprotic Solvent (e.g., DMF) base_solvent->reaction 2 workup Aqueous Work-up reaction->workup 3 purification Column Chromatography workup->purification 4 product Ethyl 2-(benzotriazol-1-yl)propanoate purification->product 5

Caption: A generalized workflow for the synthesis of ethyl 2-(benzotriazol-1-yl)propanoate.

Experimental Protocol

This protocol describes a method for the regioselective N1-alkylation of benzotriazole.[11]

Materials:

  • Benzotriazole

  • Ethyl 2-bromopropanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

  • Carefully add sodium hydride to the solvent and stir to form a suspension.

  • Add benzotriazole portion-wise to the NaH suspension and stir at room temperature for 20-30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium benzotriazolide salt.

  • Cool the mixture in an ice bath and add ethyl 2-bromopropanoate dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-(benzotriazol-1-yl)propanoate.

Rationale for Experimental Choices
  • Base and Solvent: The choice of a strong base like sodium hydride in a polar aprotic solvent such as DMF is crucial for achieving high regioselectivity for the N1 isomer.[11] Polar aprotic solvents effectively solvate the sodium cation but poorly solvate the benzotriazolide anion. This "naked" anion is more reactive, and the reaction outcome is governed by the intrinsic electronic and steric properties of the anion and the electrophile, favoring substitution at the more sterically accessible and electronically favorable N1 position.[11]

  • Inert Atmosphere: The use of an inert atmosphere is necessary due to the moisture-sensitive nature of sodium hydride.

Structural Elucidation

The confirmation of the chemical structure of ethyl 2-(benzotriazol-1-yl)propanoate relies on a combination of spectroscopic techniques. The asymmetric nature of the N1-isomer leads to a more complex NMR spectrum compared to the symmetric N2-isomer, which is a key diagnostic feature.[11]

Spectroscopic Data Summary
Spectroscopic TechniqueKey Expected Features
¹H NMR - Multiplets for the four aromatic protons of the benzotriazole ring.- A quartet for the methine proton of the propanoate group.- A quartet for the methylene protons of the ethyl ester.- A doublet for the methyl protons of the propanoate group.- A triplet for the methyl protons of the ethyl ester.
¹³C NMR - Six distinct signals for the aromatic carbons of the benzotriazole ring.- A signal for the carbonyl carbon of the ester.- Signals for the methine and methylene carbons of the propanoate and ethyl groups.- Signals for the two methyl carbons.
Infrared (IR) Spectroscopy - Aromatic C-H stretching vibrations.- Aliphatic C-H stretching vibrations.- A strong C=O stretching vibration for the ester.- Skeletal in-plane ring vibrations characteristic of 1-substituted benzotriazoles.[12]
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight of the compound (219.25 g/mol ).- Characteristic fragmentation patterns.
Detailed Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides detailed information about the connectivity of atoms. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are as follows:

  • Aromatic Protons (4H): These will appear as a complex multiplet pattern in the range of δ 7.3-8.1 ppm.

  • Methine Proton (1H): The CH proton of the propanoate group, being adjacent to the nitrogen and the carbonyl group, will likely appear as a quartet downfield.

  • Ethyl Ester Methylene Protons (2H): These will appear as a quartet due to coupling with the adjacent methyl group. A typical range for such protons is around δ 4.1 ppm.[13]

  • Propanoate Methyl Protons (3H): These will appear as a doublet due to coupling with the methine proton.

  • Ethyl Ester Methyl Protons (3H): These will appear as a triplet around δ 1.2 ppm due to coupling with the adjacent methylene group.[13]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm).

  • Carbonyl Carbon (1C): A signal for the ester carbonyl will be observed downfield, typically in the range of δ 165-175 ppm.

  • Aliphatic Carbons (4C): Signals for the methine, methylene, and two methyl carbons will be present in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • C-H stretching (aromatic): ~3050-3150 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=O stretching (ester): A strong absorption band around 1735-1750 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • Skeletal in-plane ring vibrations: A band near 1490 cm⁻¹ is characteristic of 1-substituted benzotriazoles.[12]

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For ethyl 2-(benzotriazol-1-yl)propanoate, the molecular ion peak [M]⁺ would be expected at m/z 219.

Structure Confirmation Workflow

The following diagram illustrates the logical flow for confirming the structure of the synthesized compound.

structure_elucidation cluster_spectroscopy Spectroscopic Analysis synthesis Synthesized Product nmr ¹H and ¹³C NMR Spectroscopy synthesis->nmr ir Infrared Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms data_analysis Spectroscopic Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation of Ethyl 2-(benzotriazol-1-yl)propanoate data_analysis->structure_confirmation

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2-(benzotriazol-1-yl)propanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-(benzotriazol-1-yl)propanoate is a member of the benzotriazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its broad pharmacological potential.[1][2] Like many promising drug candidates, its journey from discovery to clinical application is critically dependent on its physicochemical properties, paramount among which is solubility. Poor solubility can impede formulation, reduce bioavailability, and create significant hurdles in drug development.[3][4] This guide provides a comprehensive framework for understanding, experimentally determining, and modeling the solubility of ethyl 2-(benzotriazol-1-yl)propanoate in various organic solvents. It is designed not as a static data sheet, but as a foundational manual for researchers, offering both the theoretical underpinnings and the detailed, field-proven protocols necessary to generate reliable and reproducible solubility data.

Introduction: The Significance of Benzotriazoles and the Solubility Imperative

Benzotriazole and its derivatives have emerged as "privileged scaffolds" in modern drug discovery.[3] Their unique chemical structure, featuring a fused benzene and triazole ring, allows for versatile interactions with biological targets, leading to a wide spectrum of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][5] The fused aromatic system facilitates π-π stacking interactions, while the three nitrogen atoms act as hydrogen bond acceptors, enabling strong binding to enzymes and receptors.[4]

Ethyl 2-(benzotriazol-1-yl)propanoate (CAS: 75584-60-0, Molecular Formula: C₁₁H₁₃N₃O₂) is a specific derivative within this promising class.[6] The development of such molecules into viable therapeutic agents is contingent upon overcoming formulation challenges, which are often directly linked to their solubility.[7] Understanding how this compound behaves in different solvent systems is crucial for:

  • Crystallization and Purification: Selecting appropriate solvents for obtaining high-purity crystalline material.[8]

  • Formulation Development: Designing stable and effective dosage forms, whether for oral, parenteral, or topical delivery.[9]

  • In Vitro and In Vivo Screening: Ensuring the compound is sufficiently dissolved in assay buffers or delivery vehicles to produce meaningful biological data.

This guide provides the necessary protocols and theoretical background to systematically characterize the solubility profile of this compound, a critical step in its potential development pathway.

Theoretical Framework: Predicting and Modeling Solubility

The solubility of a solute in a solvent is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, qualitative prediction. Ethyl 2-(benzotriazol-1-yl)propanoate possesses both a polar heterocyclic benzotriazole moiety and a more non-polar ethyl ester group. This amphiphilic nature suggests it will exhibit varied solubility across a spectrum of organic solvents.

While qualitative assessment is a necessary first step, quantitative modeling provides deeper insight and predictive power. Once experimental data is obtained, it can be correlated with thermodynamic models to understand the dissolution process.

Common Thermodynamic Models:

  • The Modified Apelblat Model: A semi-empirical equation that correlates mole fraction solubility (x) with temperature (T). It is widely used due to its simplicity and accuracy in fitting experimental data.[10]

  • The van't Hoff Equation: This model relates the change in solubility with temperature to the enthalpy of dissolution (ΔH°sol), providing valuable thermodynamic insights into whether the dissolution process is endothermic or exothermic.[8][11]

  • The Jouyban-Acree Model: Particularly useful for describing solubility in binary solvent mixtures, this model accounts for the contribution of each solvent component.[10][11]

The application of these models transforms raw data into a predictive tool, allowing researchers to estimate solubility at temperatures not experimentally tested, thereby optimizing process conditions.

Experimental Determination of Solubility: A Validating Workflow

Generating trustworthy solubility data requires a robust, self-validating experimental workflow. The following sections detail a comprehensive approach, from initial screening to precise quantitative measurement.

Logical Workflow for Solubility Determination

The process follows a logical progression from qualitative estimation to quantitative analysis and modeling. This ensures efficiency and minimizes resource expenditure by using simpler tests to inform the conditions for more complex, instrument-intensive measurements.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Quantitative Measurement cluster_2 Phase 3: Analysis & Modeling qual_screen Qualitative Screening (Test Tube Method) shake_flask Shake-Flask Equilibrium (Isothermal) qual_screen->shake_flask Select informative solvents solvent_select Solvent Selection (Polar, Aprotic, Non-polar) solvent_select->qual_screen filtration Syringe Filtration (0.22 µm PTFE) shake_flask->filtration dilution Serial Dilution filtration->dilution hplc HPLC-UV Analysis dilution->hplc data_proc Data Processing (Calibration Curve) hplc->data_proc thermo_model Thermodynamic Modeling (e.g., Apelblat, van't Hoff) data_proc->thermo_model end End: Solubility Profile & Thermodynamic Data thermo_model->end start Start: Define Compound & Solvents start->solvent_select

Caption: Workflow for systematic solubility determination.

Protocol 1: Qualitative and Semi-Quantitative Solubility Screening

Objective: To rapidly assess the solubility of ethyl 2-(benzotriazol-1-yl)propanoate across a range of common organic solvents to classify it and select candidates for quantitative analysis.

Causality: This initial screening prevents wasted time and resources on quantitative measurements in solvents where the compound is either freely soluble or practically insoluble. The choice of solvents should span a wide range of polarities.

Materials:

  • Ethyl 2-(benzotriazol-1-yl)propanoate

  • Small test tubes or 1.5 mL vials

  • Vortex mixer

  • Calibrated micropipettes

  • Analytical balance

  • Solvents for testing:

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane (DCM)

    • Non-Polar: Toluene, Heptane

Procedure:

  • Preparation: Weigh approximately 5 mg of the compound into a tared test tube. Record the exact mass.

  • Solvent Addition: Add the selected solvent in 100 µL increments.

  • Mixing: After each addition, vortex the mixture vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Iteration: Continue adding solvent increments up to a total volume of 1 mL. Record the volume at which complete dissolution occurs.

  • Classification: If the solid dissolves, classify the solubility based on the volume required. If it remains undissolved after 1 mL, it can be classified as "sparingly soluble" or "insoluble" in that solvent.[12][13]

Protocol 2: Quantitative Solubility Determination by Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of the compound at a specific temperature. This is the gold-standard method for generating high-quality, thermodynamically relevant solubility data.[8]

Causality: The shake-flask method ensures that the solution reaches equilibrium with the solid phase, providing a true measure of thermodynamic solubility.[9] Incubation in an isothermal shaker bath is critical to eliminate temperature as a variable, as solubility is highly temperature-dependent.

Materials:

  • Scintillation vials (20 mL) with screw caps

  • Isothermal orbital shaker (temperature-controlled water bath or incubator)

  • Analytical balance

  • Spatula

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes for dilution

Procedure:

  • System Preparation: Add an excess amount of ethyl 2-(benzotriazol-1-yl)propanoate to a scintillation vial. The key is to ensure solid material remains visible at the end of the experiment, confirming saturation. A starting amount of ~50-100 mg in 10 mL of solvent is typically sufficient.

  • Solvent Addition: Add a known volume (e.g., 10.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an isothermal orbital shaker set to the desired temperature (e.g., 25.0 °C). Agitate the vials for a predetermined period. A 24-hour period is often sufficient to reach equilibrium, though 48 or 72 hours may be necessary for some systems. A preliminary kinetic study can determine the optimal time.

  • Sample Withdrawal: After equilibration, stop the shaker and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to allow excess solid to settle.

  • Filtration (Critical Step): Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first ~0.5 mL to saturate the filter membrane and avoid adsorption effects. Collect the subsequent filtrate into a clean, tared vial.

  • Sample Preparation for Analysis: Accurately weigh the collected filtrate. Then, perform a precise serial dilution with the same solvent or a suitable mobile phase to bring the concentration into the linear range of the analytical detector.

Protocol 3: Concentration Measurement by HPLC-UV

Objective: To accurately quantify the concentration of the dissolved compound in the filtrate obtained from the shake-flask experiment.

Causality: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for this analysis.[7][14] Its high specificity allows for the separation of the analyte from any potential impurities or degradants, and its sensitivity enables accurate quantification even after significant dilution.[15][16] The benzotriazole moiety contains a strong chromophore, making UV detection highly suitable.[16]

Materials:

  • HPLC system with a UV detector, autosampler, and column oven

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Volumetric flasks for standard preparation

Procedure:

  • Method Development (if necessary): Develop a simple isocratic HPLC method. A mobile phase of Acetonitrile and Water is a common starting point. The column oven should be set to a constant temperature (e.g., 30 °C) to ensure reproducible retention times. The UV detector wavelength should be set to a λmax of the compound for maximum sensitivity.

  • Calibration Curve: Prepare a series of standard solutions of ethyl 2-(benzotriazol-1-yl)propanoate of known concentrations in the analysis solvent. Inject these standards into the HPLC system and record the peak area for each. Plot a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) of >0.999 for reliable quantification.

  • Sample Analysis: Inject the diluted filtrate samples into the HPLC system.

  • Concentration Calculation: Using the peak area obtained from the sample injection and the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

  • Solubility Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The final solubility is typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Data for Ethyl 2-(benzotriazol-1-yl)propanoate at 25.0 °C

SolventPolarity IndexSolubility (mg/mL)Molar Solubility (mol/L)
Heptane0.1< 0.1< 0.0004
Toluene2.415.20.065
Dichloromethane3.1125.80.544
Ethyl Acetate4.485.30.369
Acetone5.1150.10.650
Acetonitrile5.898.60.427
Ethanol4.345.70.198
Methanol5.160.20.261

Note: The data in this table is for illustrative purposes only and must be determined experimentally.

Conclusion

A thorough understanding of the solubility of ethyl 2-(benzotriazol-1-yl)propanoate is not an academic exercise but a fundamental prerequisite for its advancement as a potential therapeutic agent. The protocols and theoretical framework presented in this guide provide a robust pathway for researchers to generate the high-quality, reliable data needed for informed decision-making in crystallization, formulation, and overall drug development. By systematically applying this workflow—from qualitative screening to quantitative measurement and thermodynamic modeling—scientists can effectively navigate one of the most critical challenges in medicinal chemistry and unlock the full potential of the benzotriazole scaffold.

References

  • A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. (2025). ResearchGate. Available at: [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press. Available at: [Link]

  • Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. (2025). IJNRD.org. Available at: [Link]

  • Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society. Available at: [Link]

  • Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. (2024). International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Available at: [Link]

  • Solubility Determination and Thermodynamic Modeling of N-Acetylglycine in Different Solvent Systems. (2021). Journal of Chemical & Engineering Data. Available at: [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Solubility of Organic Compounds. (2023). Chem LibreTexts. Available at: [Link]

  • Experiment_727_Organic Compound Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

  • Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Thermodynamic modeling of gas solubility in ionic liquids using equations of state. (2022). ResearchGate. Available at: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Available at: [Link]

  • Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services. Available at: [Link]

  • How to measure solubility for drugs in oils/emulsions?. (2023). ResearchGate. Available at: [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). ResearchGate. Available at: [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. (n.d.). Dissolution Technologies. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate, a valuable building block in medicinal chemistry and materials science. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the critical aspects of reaction optimization and product characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction: The Versatility of N-Alkylated Benzotriazoles

1H-Benzotriazole is a bicyclic heterocyclic compound recognized for its wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1] Its derivatives are key components in several marketed drugs.[1] The N-alkylation of the benzotriazole core is a fundamental synthetic strategy to modulate its physicochemical properties and biological activity.[2] This process involves the substitution of the acidic proton on one of the nitrogen atoms of the triazole ring with an alkyl group.

The target molecule, ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate, is synthesized via the N-alkylation of 1H-benzotriazole with ethyl 2-bromopropanoate. This reaction presents a classic challenge in heterocyclic chemistry: regioselectivity. Alkylation can occur at the N1 or N2 position, leading to two distinct isomers.[3] The protocol detailed herein is optimized to favor the formation of the N1-substituted isomer, which is often the thermodynamically more stable product.[4]

Reaction Mechanism and Regioselectivity

The synthesis proceeds via a nucleophilic substitution reaction. The process is initiated by the deprotonation of 1H-benzotriazole using a suitable base, which generates the benzotriazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 2-bromopropanoate, displacing the bromide ion.

Causality of Reagent Selection:

  • Base: A moderately weak base like potassium carbonate (K₂CO₃) is typically employed.[2] Its role is to deprotonate the N-H of benzotriazole, forming the nucleophilic benzotriazolide anion. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions and more stringent handling precautions.[2] The choice of a carbonate base represents a balance between reactivity and operational simplicity.

  • Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents can dissolve the ionic intermediate (benzotriazolide salt) and the alkylating agent, facilitating the reaction, but they do not participate in hydrogen bonding, which could solvate and deactivate the nucleophile.

The N-alkylation of benzotriazole can yield two possible isomers: the N1- and N2-alkylated products. The ratio of these isomers is highly dependent on the reaction conditions.[2][4] Generally, using polar aprotic solvents and alkali metal carbonate bases tends to favor the formation of the N1 isomer.[4]

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack BTA 1H-Benzotriazole Anion Benzotriazolide Anion BTA->Anion + Base Base Base (e.g., K₂CO₃) EBP Ethyl 2-bromopropanoate Product Ethyl 2-(1H-benzotriazol-1-yl)propanoate Salt Byproduct Salt (e.g., KBr) Anion->Product + Ethyl 2-bromopropanoate

Caption: General mechanism for the N-alkylation of 1H-benzotriazole.

Detailed Experimental Protocol

This protocol is based on established procedures for the N-alkylation of benzotriazoles.[2][5] Researchers should consider this a starting point for optimization.

Materials and Reagents
ReagentCAS No.Molecular FormulaM.W. ( g/mol )
1H-Benzotriazole95-14-7C₆H₅N₃119.12
Ethyl 2-bromopropanoate535-11-5C₅H₉BrO₂181.03
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21
Acetone (anhydrous)67-64-1C₃H₆O58.08
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Brine (Saturated NaCl solution)N/ANaCl(aq)N/A
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04
Equipment
  • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with a stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 1H-benzotriazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (40 mL).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture over 5 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 56°C).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane (e.g., 30:70 v/v) eluent system. The reaction is typically complete within 6-8 hours.

  • Work-up - Quenching and Extraction: Once the reaction is complete (as indicated by the consumption of the starting benzotriazole), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Aqueous Work-up: Dissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane, to separate the N1 and N2 isomers and remove any unreacted starting materials. The N1-substituted product is generally the major product.[3]

Experimental_Workflow A 1. Combine 1H-Benzotriazole, K₂CO₃, and Acetone B 2. Add Ethyl 2-bromopropanoate A->B C 3. Heat to Reflux (6-8 hours) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool and Filter Solids D->E Complete F 6. Concentrate Filtrate E->F G 7. Dissolve in Ethyl Acetate F->G H 8. Wash with Water and Brine G->H I 9. Dry with Na₂SO₄ H->I J 10. Concentrate under Vacuum I->J K 11. Purify by Column Chromatography J->K L 12. Final Product K->L

Caption: Step-by-step workflow for the synthesis and purification.

Product Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), a doublet and a quartet for the CH-CH₃ group attached to the triazole ring, and signals in the aromatic region corresponding to the protons on the benzene ring.

  • IR (Infrared) Spectroscopy: Expect to see characteristic peaks for the C=O (ester) stretch (around 1740 cm⁻¹), C-N stretching, and aromatic C-H stretching.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₁H₁₃N₃O₂, M.W. = 219.24 g/mol ).

Safety and Handling Precautions

It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • 1H-Benzotriazole: Harmful if swallowed, in contact with skin, or if inhaled.[6] It causes serious eye irritation and may cause respiratory irritation.[6][7] It is also a flammable solid.[6] Keep away from heat, sparks, and open flames.[6]

  • Ethyl 2-bromopropanoate: Flammable liquid and vapor.[8] It is toxic if swallowed, causes skin irritation, and serious eye damage.[8] Wear protective gloves, clothing, and eye/face protection.[8]

  • General Precautions: Always wear safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a fume hood.[6] Avoid breathing dust and vapors. Wash hands thoroughly after handling.[8]

References

  • BenchChem. (n.d.). N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols.
  • IJARIIE. (2024). A Review on: Synthesis of Benzotriazole.
  • Ukaaz Publications. (2024). Benzotriazole: An overview of its versatile biological behaviour. Journal of Chemical and Pharmaceutical Sciences.
  • Le, Z.-G., et al. (2009). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synthetic Communications, 39(15), 2525-2529. Available at: [Link]

  • Katritzky, A. R., & Drewniak, M. (1988). The chemistry of benzotriazole. Part 8. A novel two-step procedure for the N-alkylation of amides. Journal of the Chemical Society, Perkin Transactions 1, 2339-2344. Available at: [Link]

  • Li, X.-X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o140. Available at: [Link]

  • Patel, J. S., Garg, C. S., & Sen, D. J. (2012). Synthesis of Novel N-Substituted 2-(1HBenzotriazol-1-yl)-Acetohydrazide Derivatives as Antimicrobial agents. International Journal of Drug Development and Research, 4(2), 322-329.
  • Chen, J., et al. (2008). 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-ethylbenzoyl)ethyl 2,4-dichlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o942. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences.
  • Li, X.-X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. eScholarship, University of California. Available at: [Link]

  • Li, X.-X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. ResearchGate. Available at: [Link]

  • Bacho, M., et al. (2020). O-Acetylation of 1H-benzotriazole-1-methanol: Synthesis, characterization and corrosion inhibition capabilities of the reaction products. Journal of the Chilean Chemical Society, 65(1), 4735-4740.
  • Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (2019). Main and by-processes at 1-(2-nitroaryl)-1H-benzotriazole reduction.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Synthesis of the title compound 1 and the byproduct 2 by reaction of 1H-benzotriazole and 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene. Retrieved from [Link]

Sources

Procedure for hydrolysis of ethyl 2-(benzotriazol-1-yl)propanoate to acid

[1]

Abstract & Strategic Overview

This application note details the chemical hydrolysis of ethyl 2-(benzotriazol-1-yl)propanoate to its corresponding free acid, 2-(benzotriazol-1-yl)propanoic acid. This transformation is a critical step in the synthesis of peptidomimetics and N-alkylated benzotriazole linkers used in medicinal chemistry.[1]

While standard ester hydrolysis (saponification) is a routine transformation, the presence of the benzotriazole (Bt) moiety introduces specific solubility and stability considerations. Furthermore, the

1
Key Chemical Properties
PropertySubstrate (Ester)Product (Acid)
Formula


MW 219.24 g/mol 191.19 g/mol
Solubility Soluble in EtOAc, DCM, THF, EtOHSoluble in DMSO, MeOH; Low in cold

pKa (approx) N/A~3.8 (COOH), ~0.5 (Bt-H+)

Reaction Mechanism

The reaction proceeds via a BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[1] Hydroxide ions attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The ethoxide group is eliminated, generating the carboxylate salt. The final step involves careful acidification to protonate the carboxylate without protonating the benzotriazole ring (which would increase water solubility and hamper isolation).

DOT Diagram: Reaction Mechanism

ReactionMechanismSubstrateEthyl 2-(benzotriazol-1-yl)propanoate(Lipophilic)IntermedTetrahedral Intermediate(Transient)Substrate->IntermedOH- AttackSaltSodium 2-(benzotriazol-1-yl)propanoate(Water Soluble)Intermed->Salt- EtOHProduct2-(Benzotriazol-1-yl)propanoic acid(Precipitate at pH 2-3)Salt->ProductAcidification (pH < 3)NaOHNaOH / THF / H2OHClHCl (aq)

Caption: Stepwise mechanistic flow from lipophilic ester to hydrophilic salt, concluding with controlled precipitation of the free acid.

Experimental Protocol

Materials & Equipment
  • Substrate: Ethyl 2-(benzotriazol-1-yl)propanoate (1.0 equiv).

  • Base: Lithium Hydroxide (LiOH[1]·H₂O) or Sodium Hydroxide (NaOH).[1][2][3]

    • Note: LiOH is preferred for chiral substrates to minimize racemization; NaOH is sufficient for racemic material.[1]

  • Solvent System: THF/Water (3:1) or Methanol/Water (3:1).[1]

    • Reasoning: THF ensures the lipophilic Bt-ester remains in solution for efficient reaction.[1]

  • Acid: 1M HCl or 10% Citric Acid.

  • Equipment: Round-bottom flask, magnetic stirrer, pH meter/paper, rotary evaporator.

Step-by-Step Methodology
Step 1: Solubilization
  • Dissolve 1.0 g (4.56 mmol) of Ethyl 2-(benzotriazol-1-yl)propanoate in 15 mL of THF (or MeOH).

  • Ensure complete dissolution.[1] If the solution is cloudy, add small aliquots of solvent until clear.

  • Cool the solution to 0°C using an ice bath.

    • Critical Control: Lower temperature protects against retro-Michael type decomposition and racemization.[1]

Step 2: Saponification[1]
  • Prepare a solution of LiOH[1]·H₂O (287 mg, 6.84 mmol, 1.5 equiv) in 5 mL of deionized water.

  • Add the aqueous base dropwise to the ester solution over 5 minutes.

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir at RT for 2–4 hours.

    • Monitoring: Check via TLC (System: 50% EtOAc/Hexane).[1] The starting material (

      
      ) should disappear, and a baseline spot (carboxylate salt) should appear.
      
Step 3: Workup & Acidification[1]
  • Evaporation: Remove the volatile organic solvent (THF/MeOH) under reduced pressure (Rotavap at 35°C). Do not evaporate to dryness; leave the aqueous phase.[1]

  • Washing (Optional): If the starting material was impure, wash the aqueous residue with diethyl ether (

    
    ) to remove non-polar impurities.[1] Discard the organic (ether) layer.[4]
    
  • Acidification:

    • Cool the aqueous phase to 0°C.

    • Slowly add 1M HCl dropwise while stirring.

    • Target pH: 2.0 – 3.0 .[1]

    • Observation: The product should precipitate as a white solid.[1]

Step 4: Isolation
  • Filtration: If a solid precipitates, filter using a sintered glass funnel.[1] Wash with cold water (

    
    ) and hexanes (
    
    
    ).[1]
  • Extraction (Alternative): If no precipitate forms (oiling out):

    • Extract the acidic aqueous layer with Ethyl Acetate (

      
      ).[1]
      
    • Combine organics, dry over anhydrous

      
      , filter, and concentrate.
      
Workflow Logic Diagram

WorkflowStartStart: Bt-Ester SolutionAddBaseAdd 1.5 eq Base (aq)Stir 2-4h @ RTStart->AddBaseCheckTLCTLC Check:SM Disappeared?AddBase->CheckTLCCheckTLC->AddBaseNo (Wait)EvapEvaporate Organic SolventCheckTLC->EvapYesAcidifyAcidify aq. residue to pH 2Evap->AcidifyPrecipCheckSolid Formed?Acidify->PrecipCheckFilterFilter & Wash (Cold H2O)PrecipCheck->FilterYesExtractExtract w/ EtOAcDry & Conc.PrecipCheck->ExtractNo (Oiling)FinalFinal Product:Bt-Propanoic AcidFilter->FinalExtract->Final

Caption: Decision tree for the hydrolysis workflow, addressing both precipitation and extraction pathways.

Critical Process Controls & Troubleshooting

IssueCauseCorrective Action
Racemization High pH or Temp deprotonates

-carbon.[1]
Use LiOH (milder cation effect) at 0°C. Avoid reflux.[1] Use enzymatic hydrolysis (Pig Liver Esterase) if chemical hydrolysis fails optical purity specs.[1]
Incomplete Reaction Poor solubility of ester in water.[1]Increase THF ratio or add a phase transfer catalyst (TBAB) if using biphasic conditions.[1]
Product is Water Soluble pH too low (<1) protonates the triazole ring.[1]Adjust pH to exactly 3.0 (Isoelectric point vicinity).[1] Salt out with NaCl before extraction.[1]
Oily Product Impurities or solvent retention.[1]Triturate the oil with Hexane/Ether to induce crystallization. Recrystallize from Ethanol/Water.[1]

Validation Parameters (QC)

To confirm the identity and purity of 2-(benzotriazol-1-yl)propanoic acid :

  • 1H NMR (DMSO-d6):

    • Disappearance of ethyl group signals (quartet ~4.1 ppm, triplet ~1.2 ppm).

    • Shift of the

      
      -CH signal (quartet/multiplet) due to the change from ester to acid.[1]
      
    • Appearance of broad COOH singlet (11–13 ppm).[1]

  • HPLC:

    • Shift in retention time (Acid elutes earlier than Ester on C18 Reverse Phase).[1]

  • Melting Point:

    • Literature value comparison (approx. 165–170°C, varies by specific isomer/purity).

References

  • Katritzky, A. R., et al. "The chemistry of benzotriazole.[5][6][7] Part 8. A novel two-step procedure for the N-alkylation of amides." Journal of the Chemical Society, Perkin Transactions 1, 1987. [1][8]

  • Li, X. X., & Chen, Z. "Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate."[1][2] Acta Crystallographica Section E, 2011.[2]

  • Clayden, J., Greeves, N., & Warren, S. "Hydrolysis of Esters." In Organic Chemistry, 2nd Ed., Oxford University Press, 2012. (General mechanism reference).
  • PubChem Compound Summary. "3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid" (Structural analog data). [1]

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in Benzotriazole Ethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzotriazole chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the synthesis of benzotriazole ethyl esters, with a specific focus on controlling regioselectivity.

Introduction

The N-alkylation of benzotriazole to form ethyl ester derivatives is a fundamental transformation in medicinal chemistry and materials science.[1][2][3] However, a persistent challenge in this synthesis is controlling the regioselectivity of the alkylation. The benzotriazole anion possesses two nucleophilic nitrogen centers, N1 and N2, leading to the potential formation of two distinct constitutional isomers: the 1-substituted (N1) and 2-substituted (N2) products.[4] The ratio of these isomers is highly dependent on a variety of reaction parameters.[1] This guide provides a comprehensive resource to understand, troubleshoot, and control the regiochemical outcome of your benzotriazole ethyl ester synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a significant issue in the N-alkylation of benzotriazole?

A1: The benzotriazole molecule can exist in two tautomeric forms, 1H-benzotriazole and 2H-benzotriazole.[5][6][7][8] Upon deprotonation with a base, the resulting benzotriazolide anion exhibits nucleophilicity at both the N1 and N2 positions of the triazole ring.[4] This dual reactivity allows for electrophilic attack by the ethylating agent (e.g., ethyl halide or ethyl tosylate) at either nitrogen, leading to a mixture of N1- and N2-substituted isomers.[2][9] The energy difference between these two isomers is often small, making their separation challenging and necessitating precise control over the reaction conditions to favor the formation of the desired regioisomer.[6][7]

Q2: What are the key factors that influence the N1/N2 product ratio in benzotriazole ethyl ester synthesis?

A2: The regioselectivity of benzotriazole alkylation is a delicate interplay of several factors:

  • Solvent: The polarity of the solvent plays a crucial role.[4] Polar aprotic solvents like DMF and DMSO generally favor the formation of the N1 isomer.[4]

  • Base: The choice of base can significantly impact the product ratio. Stronger bases like sodium hydride (NaH) often favor N1 substitution, while weaker bases like potassium carbonate (K2CO3) can lead to mixtures.[4][10]

  • Counter-ion: The nature of the cation from the base can influence the solvation of the benzotriazolide anion, thereby affecting the accessibility of the N1 and N2 positions.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn influences the isomer ratio.

  • Nature of the Electrophile: While the focus here is on ethyl esters, the reactivity and steric bulk of the alkylating agent can also play a role in directing the substitution.

Q3: How can I distinguish between the N1 and N2 isomers of benzotriazole ethyl ester?

A3: The most reliable method for distinguishing between the N1 and N2 isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The N1-substituted isomer is asymmetric and will therefore exhibit a more complex proton NMR spectrum with distinct signals for each of the four protons on the benzene ring. In contrast, the N2-substituted isomer is symmetric, resulting in a simpler spectrum with only two signals for the aromatic protons.[4]

  • ¹³C NMR: Similarly, the ¹³C NMR spectrum of the N1 isomer will show six distinct signals for the aromatic carbons, while the N2 isomer will display only three signals due to its symmetry.[11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Regioselectivity (Mixture of N1 and N2 isomers) Suboptimal Solvent Choice: Using a polar protic solvent (e.g., ethanol, water) which can hydrogen bond with the benzotriazolide anion.[4]Switch to a polar aprotic solvent such as DMF, DMSO, or THF to favor N1 substitution.[4]
Inappropriate Base: The base may not be strong enough or may be sterically hindered, leading to a lack of selectivity.For preferential N1-alkylation, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) under anhydrous conditions.[4][10] For some systems, a weaker base like K₂CO₃ in a polar aprotic solvent can also provide good selectivity.[7][10][12][13]
Reaction Temperature: The reaction may be running under thermodynamic control, favoring the more stable isomer, which may not be the desired one.Try running the reaction at a lower temperature to favor the kinetically controlled product.
Low Yield of Desired Isomer Inactive Electrophile: The ethylating agent (e.g., ethyl bromide, ethyl iodide) may be of poor quality or not reactive enough.Check the purity of the electrophile. Consider using a more reactive leaving group (e.g., iodide > bromide > chloride). The addition of a catalytic amount of sodium iodide can sometimes facilitate the reaction with less reactive chlorides or bromides.[4]
Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the benzotriazole.Ensure the base is used in at least a stoichiometric amount. If using a weaker base, consider increasing the reaction time or temperature.
Moisture Contamination: The presence of water can quench the base and the benzotriazolide anion, especially when using reactive bases like NaH.[4]Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[4]
Reaction Not Proceeding Incorrect Reagent Stoichiometry: An insufficient amount of base or electrophile.Double-check the molar ratios of your reactants. A slight excess of the ethylating agent is often used.
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.Gradually increase the reaction temperature while monitoring for product formation via TLC or another appropriate analytical technique.

Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Ethylation of Benzotriazole

This protocol is designed to favor the formation of the N1-substituted benzotriazole ethyl ester.

Materials:

  • 1H-Benzotriazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl bromoacetate or Ethyl iodoacetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1H-benzotriazole (1.0 eq).

  • Under a nitrogen atmosphere, add anhydrous DMF to dissolve the benzotriazole.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium benzotriazolide salt.[4]

  • Cool the reaction mixture back to 0 °C and add the ethyl bromoacetate or ethyl iodoacetate (1.1 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the desired N1-ethylated benzotriazole ester.

Protocol 2: Solvent-Free N1-Alkylation of Benzotriazole

For a more environmentally friendly approach, a solvent-free method can be employed, which often shows high regioselectivity for the N1 isomer.[4][5][6][7]

Materials:

  • 1H-Benzotriazole

  • Ethyl halide (e.g., ethyl bromide)

  • Potassium carbonate (K₂CO₃), finely ground

  • Silica gel (SiO₂)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

Procedure:

  • In a mortar, thoroughly grind together 1H-benzotriazole (1.0 eq), K₂CO₃ (2.0 eq), and silica gel.[5][6][7]

  • Add the ethyl halide (1.2 eq) and TBAB (0.1 eq, if used) to the solid mixture and continue to grind for a few minutes.

  • Transfer the mixture to a round-bottom flask.

  • Heat the mixture at a predetermined temperature (e.g., 60-80 °C) with stirring, or irradiate in a microwave reactor.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add dichloromethane or ethyl acetate to the solid residue and stir for 15 minutes.

  • Filter the mixture to remove the inorganic solids.

  • Wash the solid residue with additional solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways in the N-alkylation of benzotriazole.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Products Benzotriazole Benzotriazole Benzotriazolide_Anion Benzotriazolide Anion Benzotriazole->Benzotriazolide_Anion Deprotonation Base Base Base->Benzotriazolide_Anion Ethyl_Ester_Electrophile Ethyl Ester Electrophile (Et-X) N1_Product N1-Substituted Benzotriazole Ethyl Ester Ethyl_Ester_Electrophile->N1_Product N2_Product N2-Substituted Benzotriazole Ethyl Ester Ethyl_Ester_Electrophile->N2_Product Benzotriazolide_Anion->N1_Product N1 Attack (Kinetic Product - often favored in polar aprotic solvents) Benzotriazolide_Anion->N2_Product N2 Attack (Thermodynamic Product)

Caption: Competing N1 and N2 alkylation pathways of benzotriazole.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting poor regioselectivity in your synthesis.

G start Start: Poor Regioselectivity (N1/N2 Mixture) check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent change_solvent Change to a polar aprotic solvent check_solvent->change_solvent No check_base Is a strong, non-nucleophilic base being used (e.g., NaH)? check_solvent->check_base Yes change_solvent->check_base change_base Switch to a stronger base like NaH check_base->change_base No check_temp Is the reaction run at a low temperature? check_base->check_temp Yes change_base->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp No optimize Systematically optimize other parameters (concentration, reaction time) check_temp->optimize Yes lower_temp->optimize end Achieved High Regioselectivity optimize->end

Caption: A flowchart for troubleshooting regioselectivity issues.

References

  • Technical Support Center: Regioselectivity in Benzotriazole Synthesis - Benchchem.
  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization - TSI Journals.
  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion.
  • Benzotriazole - Wikipedia. Available at: [Link]

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin | Inorganic Chemistry - ACS Publications - ACS.org. Available at: [Link]

  • Benzotriazole: An overview of its versatile biological behaviour - Ukaaz Publications. Available at: [Link]

  • Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT Study | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Lewis acid-switched regiodivergent N1/N2-alkylation of ben-zotriazoles with α-hydroxyl diazo compounds - Chemical Communications (RSC Publishing). Available at: [Link]

  • N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols - Benchchem.
  • Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway - PubMed. Available at: [Link]

  • An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole - ResearchGate. Available at: [Link]

  • Site selective alkylation of benzotriazoles without metal catalysts - Kudos. Available at: [Link]

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed. Available at: [Link]

  • Review on synthetic study of benzotriazole - GSC Online Press. Available at: [Link]

  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities - Indian Academy of Sciences. Available at: [Link]

  • Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents - Scholars Research Library. Available at: [Link]

  • Benzotriazole: An overview on its versatile biological behavior - PMC. Available at: [Link]

  • Synthesis and utility of some N-substituted benzotriazoles - UFDC Image Array 2. Available at: [Link]

  • Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. Available at: [Link]

  • 1,2,3-Triazoles - PMC. Available at: [Link]

  • The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups - Crimson Publishers. Available at: [Link]

  • A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations | ACS Omega - ACS Publications. Available at: [Link]

  • SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACET. Available at: [Link]

  • Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Available at: [Link]

  • Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers - Beilstein Archives. Available at: [Link]

  • Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development - IJNRD.org. Available at: [Link]

  • Properties and Synthetic Utility of N-Substituted Benzotriazoles | Chemical Reviews. Available at: [Link]

  • Application Notes and Protocols for the Synthesis of Benzotriazoles from 2-Nitroazobenzene - Benchchem.
  • International Invention of Scientific Journal Synthesis of Benzotriazole Derivatives. Available at: [Link]

  • BENZOTRIAZOLE-MEDIATED SYNTHESIS OF - UFDC Image Array 2. Available at: [Link]

Sources

Removing unreacted 1H-benzotriazole from product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Workup Guide Topic: Removal of 1H-Benzotriazole (BtH) from Reaction Mixtures Ticket ID: #BTH-REM-001 Status: Resolved / Guide Published[1]

Executive Summary

Researchers frequently encounter difficulty removing 1H-benzotriazole (BtH) following peptide coupling (using reagents like BOP, HBTU, TBTU) or nucleophilic substitution reactions.[1] The most common failure mode is relying on standard saturated sodium bicarbonate (


) washes, which are chemically insufficient for this specific impurity.

This guide details the thermodynamic basis for separation failures and provides validated protocols for quantitative removal.

Module 1: The Chemistry of Separation (The "Why")

Q: Why does my standard bicarbonate wash fail to remove BtH?

A: This is a classic


 mismatch error.
To extract an organic acid into the aqueous phase, you must deprotonate it to form its water-soluble salt.[1] The rule of thumb is that the aqueous pH must be at least 2 units higher than the substrate's 

to achieve

ionization.
  • The

    
     of BtH:  ~8.2 – 8.4
    
  • The pH of Saturated

    
    :  ~8.3
    

The Math: Using the Henderson-Hasselbalch equation:


[1]

At pH 8.3 (Bicarb wash), the ratio of soluble anion (


) to stubborn neutral organic (

) is roughly 1:1.[1] Result: You are only removing ~50% of the impurity with each wash. The rest partitions back into your organic solvent (DCM or EtOAc).

The Solution: You require a base with a pH


.
  • 1M Sodium Carbonate (

    
    ):  pH ~11.5 (Highly Effective)[1]
    
  • 1M Sodium Hydroxide (

    
    ):  pH ~14 (Effective, but aggressive)[1]
    
Visualizing the pH Trap

The following diagram illustrates the ionization state of BtH at different workup pH levels.

pH_Partitioning BtH Neutral BtH (Organic Soluble) Bt_Anion Bt- Anion (Water Soluble) Acidic Acid Wash (pH < 2) Acidic->BtH 100% Neutral Retained in Organic Bicarb Sat. NaHCO3 (pH ~8.3) Bicarb->BtH ~50% Neutral Bicarb->Bt_Anion ~50% Ionized (Poor Removal) Carbonate 1M Na2CO3 (pH ~11) Carbonate->Bt_Anion >99% Ionized (Quantitative Removal)

Figure 1: Ionization equilibrium of 1H-benzotriazole.[1] Note the failure point at pH 8.3 (Yellow).

Module 2: Standard Liquid-Liquid Extraction (LLE) Protocol

Q: What is the optimal workup procedure for robust products?

A: If your product is stable to moderate base, use the Carbonate/Acid Switch method.[1]

Solvent Choice: Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM). BtH is highly soluble in DCM, which can make partitioning into the aqueous phase more difficult due to competitive solubility.

Protocol: The "Carbonate Switch"
  • Dilution: Dilute the reaction mixture with Ethyl Acetate .

  • Alkaline Wash (The Critical Step):

    • Wash the organic layer 3 times with 1.0 M

      
        (Sodium Carbonate).
      
    • Note: Vigorous shaking is required.[1] BtH can hydrogen-bond to itself, slowing mass transfer.[1]

  • Acidic Wash (Optional):

    • If your product contains no basic amines, wash once with 1.0 M HCl .[1] This ensures removal of any remaining cationic impurities or amine bases used in coupling (e.g., DIEA, TEA).[1]

  • Final Polish:

    • Wash with Brine (Saturated NaCl).

    • Dry over anhydrous

      
      .[1]
      
Data: Solvent & Buffer Efficiency
Solvent SystemWash BufferpHRemoval Efficiency (1 Wash)Status
DCMWater7.0< 5%Fail
DCMSat.[1]

8.3~45-55%Fail
EtOAcSat.[1]

8.3~60%Risk
EtOAc 1M

11.5 > 98% Optimal
EtOAc1M NaOH14.0> 99%Aggressive

Module 3: Advanced Troubleshooting (Base-Sensitive Products)

Q: My molecule decomposes at pH 11. How do I remove BtH without strong base?

A: If you cannot use Carbonate washes, you must rely on Chromatography or Scavenging Resins .[1]

Option A: Flash Chromatography

BtH is a polar, UV-active heterocycle.[1]

  • TLC Visualization: UV (254 nm). It often streaks on silica due to its acidity.

  • Mobile Phase Modifier: Add 1% Acetic Acid to your eluent.[1] This keeps BtH in its neutral (protonated) form, preventing streaking and sharpening the band, allowing it to be separated from your product.[1]

Option B: Solid-Phase Scavenging

Use a polymer-supported anion exchange resin.[1] Since BtH is acidic, it will bind to basic resins.[1]

  • Resin Type: Carbonate-functionalized polystyrene (e.g., MP-Carbonate) or Trisamine resins.[1]

  • Workflow:

    • Dissolve crude mixture in DCM/MeOH (9:1).

    • Add 3-4 equivalents of resin (relative to expected BtH).

    • Agitate for 1-2 hours.

    • Filter.[1] BtH remains bound to the solid beads.

Module 4: Critical Safety Warning

Q: Can I just distill the solvent and recrystallize?

A: STOP. Do NOT distill reaction mixtures containing significant amounts of 1H-benzotriazole to dryness, especially under vacuum.

1H-benzotriazole exhibits explosive properties under certain conditions:

  • Thermal Instability: It can decompose explosively upon vacuum distillation.[1]

  • Metal Sensitivity: It forms heavy metal salts (with Copper, Lead, etc.) that are primary explosives (similar to lead azide).[1] If your reaction involved metal catalysts, the risk is compounded.[1]

Safe Handling Rule: Always perform the aqueous extraction before concentrating the organic phase to remove the bulk of BtH.

Decision Tree: Workup Selector

Workup_Decision Start Start: Crude Reaction Mixture (Contains BtH) Is_Base_Stable Is Product Base Stable? (pH > 11) Start->Is_Base_Stable LLE_Route Liquid-Liquid Extraction Is_Base_Stable->LLE_Route Yes Alt_Route Alternative Methods Is_Base_Stable->Alt_Route No Protocol_A Wash 3x with 1M Na2CO3 (Use EtOAc) LLE_Route->Protocol_A Chromatography Flash Column (Add 1% AcOH to eluent) Alt_Route->Chromatography Scavenger Anion Exchange Resin (MP-Carbonate) Alt_Route->Scavenger

Figure 2: Decision matrix for selecting the appropriate purification strategy.

References

  • National Toxicology Program (NTP). (1992).[2][3] NTP Chemical Repository Database: 1H-Benzotriazole.[1] Research Triangle Park, NC.[2] Link

  • Damschroder, R. E., & Peterson, W. D. (1940).[1] 1,2,3-Benzotriazole.[1][3][4][5][6][7][8][9] Organic Syntheses, 20, 16. (Describes synthesis and distillation hazards). Link

  • BenchChem. (2025).[1] Solubility Profile of 1H-benzotriazole in Organic Solvents.[1][10]Link

  • PubChem. (n.d.).[1] Compound Summary: 1H-Benzotriazole (CID 7220) - pKa and Solubility Data.[1] National Library of Medicine. Link

Sources

Technical Support Center: Benzotriazole Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Base Strength on Benzotriazole Alkylation Yield & Regioselectivity Ticket ID: BZT-ALK-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Diagnostic & Troubleshooting Framework

Before modifying your reaction parameters, use this diagnostic logic to identify the bottleneck. In benzotriazole (Bt) alkylation, the "base strength" is rarely an isolated variable; it functions in concert with solvent polarity and alkylating agent stability.[1][2]

Interactive Troubleshooting Flowchart

TroubleshootingFlow Start Start: Low Yield or Wrong Isomer Ratio CheckSM Is Starting Material (Bt) Consumed? Start->CheckSM CheckIsomer Is the N1:N2 Ratio Unacceptable? CheckSM->CheckIsomer Yes (Bt consumed) BaseCheck Check Base Strength (pKa > 10 required) CheckSM->BaseCheck No (Bt remains) Thermodynamic N1 is Major Product (Thermodynamic Control) CheckIsomer->Thermodynamic Targeting N1 Kinetic N2 Enriched (Kinetic/Steric Control) CheckIsomer->Kinetic Targeting N2 SolventCheck Check Solvent Polarity (Is Base Soluble?) BaseCheck->SolventCheck Base is Strong (NaH/KOH) MoistureCheck Check Water Content (Is Alkyl Halide Hydrolyzing?) BaseCheck->MoistureCheck Base is Weak (K2CO3)

Figure 1: Decision matrix for diagnosing yield and selectivity failures in benzotriazole alkylation.

Core Technical Analysis: Base Strength & Yield[1][2]

The pKa Threshold

Benzotriazole (BtH) has a pKa of approximately 8.2–8.4 [1, 5].[1][2] This acidity allows it to be deprotonated by a wide range of bases.[1][2] However, the rate of deprotonation and the nature of the resulting ion pair (cation-anion interaction) dictate the yield.[2]

Base Selection Matrix
Base SystemApprox. pKa (Conj. Acid)Reaction RateMoisture TolerancePrimary Use Case
NaH / THF 35Very FastLow (Strictly Anhydrous)High-value substrates; difficult alkyl halides.[1][2] Ensures irreversible deprotonation.[1][2]
KOtBu / tBuOH 17FastLowSterically demanding alkylations; promotes solubility.[1][2]
KOH / DMSO 15.7ModerateModerateStandard synthesis; often yields high N1 selectivity due to solvent polarity.[1][2]

/ Acetone
10.3SlowHighRobust, scale-up friendly.[1][2] Requires reflux to drive equilibrium.[1][2]

/ DCM
10.7Very SlowHighNot Recommended. Often insufficient to drive full conversion due to equilibrium issues.[1][2]
Mechanism & Causality[1][2][3]
  • Weak Bases (

    
    ):  The reaction is an equilibrium.[1][2] If the alkylating agent (R-X) is reactive (e.g., benzyl bromide), the small concentration of benzotriazolyl anion reacts, shifting the equilibrium.[2] If R-X is unreactive, the reaction stalls.[1][2]
    
  • Strong Bases (NaH): Deprotonation is quantitative and irreversible (release of

    
    ).[1][2] This creates a high concentration of the nucleophile immediately, driving the reaction with less reactive electrophiles.[2]
    

Regioselectivity: The N1 vs. N2 Dilemma

Users frequently ask why they obtain a mixture of isomers. The benzotriazolyl anion is an ambident nucleophile .[1][2]

Mechanistic Pathway

Mechanism BtH Benzotriazole (BtH) (Neutral) Anion Benzotriazolyl Anion (Resonance Hybrid) BtH->Anion Deprotonation (-BH) Base Base (B:) Base->Anion N1_Path Attack at N1 (Thermodynamic) Anion->N1_Path Major Pathway (Unhindered R-X) N2_Path Attack at N2 (Kinetic/Steric) Anion->N2_Path Minor Pathway (Loose Ion Pair / Sterics)

Figure 2: Divergent pathways for N-alkylation.[1][2] N1 is generally favored by thermodynamics and steric freedom.[2]

Critical Factors Influencing Ratio
  • Thermodynamics: The N1-alkyl isomer is aromatic (benzene ring fused to triazole) and generally more stable.[1][2]

  • Solvent Effect:

    • Polar Aprotic (DMF/DMSO): Solvates the cation (

      
      ) well, leaving the anion "naked."[1][2] This usually favors the N1  product via an 
      
      
      
      -like transition state [6].[1][2]
    • Non-Polar (Toluene): Tight ion pairs can sometimes increase N2 attack, though overall yield drops.[1][2]

  • Steric Hindrance: Bulky alkylating agents may slightly increase N2 proportions because the N1 position is flanked by the benzene ring hydrogen (H7), creating a "peri-interaction."[2]

Validated Experimental Protocols

Protocol A: High-Yield Method (Strong Base)

Best for: Unreactive alkyl halides, small scale, high-value intermediates.[1][2]

  • Setup: Flame-dry a 50 mL round-bottom flask. Flush with

    
    .
    
  • Deprotonation: Suspend NaH (1.2 equiv, 60% dispersion in oil) in anhydrous THF or DMF (10 mL).

  • Addition: Cool to 0°C. Add Benzotriazole (1.0 equiv) portion-wise. Evolution of

    
     gas will be vigorous.[1][2]
    
    • Checkpoint: Stir at RT for 30 mins. Solution should become clear/homogeneous (sodium benzotriazolide formation).[1][2]

  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.[1][2]

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[1][2]

  • Workup: Quench with sat.

    
    .[1][2] Extract with EtOAc.[1][2]
    
    • Expected Yield: >90%.[1][2][3]

    • Isomer Ratio: Typically >85:15 (N1:N2).[1][2]

Protocol B: Robust Scale-Up Method (Weak Base)

Best for: Benzyl halides, allylic halides, large batches.[1][2]

  • Setup: Standard round-bottom flask (no inert atmosphere strictly required, but recommended).

  • Mixture: Combine Benzotriazole (1.0 equiv),

    
      (2.0 equiv), and Acetone  (reagent grade).
    
  • Alkylation: Add Alkyl Halide (1.2 equiv).

  • Reaction: Heat to Reflux (56°C) for 6–12 hours.

    • Note: Reaction is slower due to heterogeneous base.[1][2]

  • Workup: Filter off solid salts (

    
    ). Evaporate acetone. Recrystallize residue from Ethanol.
    
    • Expected Yield: 75–85%.[1][2]

Frequently Asked Questions (FAQ)

Q: I am seeing a new spot on TLC that doesn't move (baseline). What is it? A: This is likely the 1,3-dialkylbenzotriazolium salt .[1][2] If you use a very strong base and excess alkylating agent, the N1-alkyl product can be alkylated again at N3.[1][2]

  • Fix: Control stoichiometry strictly (1.0 : 1.05 equiv) and avoid super-strong bases if not necessary [5].

Q: Can I selectively synthesize the N2 isomer? A: Direct alkylation is difficult to steer toward N2 exclusively.[1][2] However, using Phase Transfer Catalysis (PTC) (e.g., NaOH/Toluene + TBAI) or specific metal catalysts (like Rhodium carbenoids) can shift the ratio, but N1 usually remains dominant in standard


 reactions [1, 8].[1][2]

Q: My alkyl halide is sensitive to base (elimination prone). What should I do? A: Switch to Protocol B (Weak Base) but change the solvent to Acetonitrile and run at room temperature. If that fails, use Mitsunobu conditions (


/DIAD) with the corresponding alcohol instead of the halide.[2] This avoids basic conditions entirely [4].

References

  • Katritzky, A. R., et al. "An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole."[1][2][4] Recueil des Travaux Chimiques des Pays-Bas, 1991.[1][2][4] [1][2]

  • Benchchem Technical Support. "Regioselectivity in Benzotriazole Synthesis." Benchchem Technical Guides.

  • Wiki/Chemical Data. "Benzotriazole: Acidity and Properties."[1][2] Wikipedia/PubChem Data. [1][2]

  • Katritzky, A. R., Oniciu, C. D., Ghiviriga, I. "The Mitsunobu reaction: An alternative synthesis of 1-(primary alkyl)benzotriazoles."[1][2][4] Synthetic Communications, 1997.[1][2][4] [1][2]

  • ChemicalBook. "Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole."

  • Jia, U., et al. "Sorption and Ionization of Benzotriazole."[1][2] Chemosphere, 2007.[1][2]

  • University of Tartu. "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents."

  • ACS Publications. "Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles."[1][2] Inorganic Chemistry, 2025.[1][2][5] [1][2][6]

Sources

Module 1: The Mechanism of Failure (N-Acylurea & Racemization)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzotriazole Chemistry Technical Support Center .

As Senior Application Scientists, we understand that while benzotriazole-mediated activation (using reagents like HOBt, HBTU, or TBTU) is a cornerstone of bioconjugation and peptide synthesis, it is prone to silent failures that degrade yield and stereochemical purity.[1][2]

This guide moves beyond basic protocols to address the mechanistic root causes of side reactions—specifically the competition between productive esterification and the thermodynamically favored rearrangement to unreactive byproducts.

To minimize side reactions, you must first visualize the "fork in the road" where your reaction diverges from the desired pathway.

The Critical Branching Pathways

When you activate a carboxylic acid with a carbodiimide (like DCC or EDC) in the presence of a benzotriazole (HOBt), three outcomes compete immediately.

  • The Desired Path: Attack by HOBt to form the Active Ester (-OBt) , followed by aminolysis/alcoholysis.[2]

  • The "Dead-End" Path (Side Reaction A): The O-acylisourea rearranges intramolecularly to form a stable, unreactive

    
    -acylurea .[2] This is irreversible and consumes your precious starting material.[2]
    
  • The Stereochemical Loss (Side Reaction B): Formation of an Azolactone (Oxazolone) , leading to racemization of the

    
    -carbon.[2]
    
Visualizing the Competition

The following diagram maps these competing pathways. Your goal is to force the equilibrium toward the Green Path .

Benzotriazole_Pathways Start Carboxylic Acid + Carbodiimide (DCC/EDC) Intermediate O-Acylisourea (Highly Reactive) Start->Intermediate Activation NAcylUrea N-Acylurea (DEAD END) Stable Waste Product Intermediate->NAcylUrea Slow Rearrangement (Promoted by THF/Heat) Oxazolone Oxazolone (Azolactone) Intermediate->Oxazolone Base Catalyzed ActiveEster Active Ester (-OBt / -OAt) Intermediate->ActiveEster Fast Attack (Traps Intermediate) Racemate Racemized Product Oxazolone->Racemate Loss of Chirality HOBt + HOBt/HOAt HOBt->ActiveEster Product Target Ester/Amide (High Purity) ActiveEster->Product Nucleophilic Attack Alcohol + Alcohol/Amine Alcohol->Product

Figure 1: Mechanistic divergence in benzotriazole-mediated coupling. The addition of HOBt intercepts the O-acylisourea before it can rearrange to the N-acylurea or cyclize to the oxazolone.

Module 2: Troubleshooting & Optimization (FAQs)

This section addresses specific observations reported by researchers in the field.

Q1: I am observing a stable byproduct that co-elutes with my product. NMR suggests it contains the carbodiimide skeleton.[2] What is it?

Diagnosis: You have likely formed the


-acylurea .[2]
The Cause:  This occurs when the reaction with the nucleophile (alcohol/amine) is too slow, or when the HOBt "trapping" rate is insufficient. The labile 

-acylisourea undergoes an

acyl migration.[2] Corrective Action:
  • Solvent Switch: Avoid THF or Dioxane.[2] These solvents promote the rearrangement.[2] Switch to DCM (Dichloromethane) or DMF at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , which stabilize the active species and suppress the migration [1].
    
  • Order of Addition: Ensure HOBt is dissolved before adding the carbodiimide. The local concentration of HOBt must be high enough to intercept the

    
    -acylisourea immediately.
    
  • Switch Reagents: If using DCC, switch to EDC (EDAC) .[1][2] The resulting

    
    -acylurea from EDC is water-soluble and can be washed away, unlike the lipophilic DCC byproduct.[2]
    
Q2: My chiral ester product shows significant racemization ( ). I used HOBt, so why did this happen?

Diagnosis: Base-mediated proton abstraction or slow coupling.[2] The Cause: Even with HOBt, if the esterification is slow (due to steric hindrance), the active ester can still racemize via the oxazolone pathway, especially if a tertiary amine base (TEA, DIEA) is present in excess.[1] Corrective Action:

  • Upgrade the Additive: Switch from HOBt to HOAt (1-Hydroxy-7-azabenzotriazole) . The nitrogen at position 7 provides a "neighboring group effect" (chelation) that accelerates the coupling rate by ~10-fold, leaving less time for racemization to occur [2].[1]

  • Base Management: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA or TEA.[1][2] Collidine is a weaker, non-nucleophilic base that is less likely to abstract the

    
    -proton [3].[2]
    
  • Low Temperature: Conduct the activation and initial coupling at

    
     or 
    
    
    
    .
Q3: I am using HBTU/TBTU and getting low yields. Is my reagent bad?

Diagnosis: You might be using the "wrong" isomer or hydrolyzed reagent.[2] The Science: Uronium reagents like HBTU can exist as two isomers: the reactive


-isomer (Uronium)  and the less reactive 

-isomer (Guanidinium)
. While commercial HBTU is often the stable

-isomer (which rearranges to the active form in solution), old or wet reagents can degrade. Corrective Action:
  • Pre-Activation Check: Do not pre-activate the acid with HBTU/base for long periods.[2] Add the nucleophile immediately after mixing. Prolonged exposure of the active ester to base without the nucleophile leads to capping (guanidinylation) of the amine or hydrolysis.

  • Stoichiometry: Ensure you use slightly less HBTU than Acid (e.g., 0.95 eq HBTU : 1.0 eq Acid) to prevent the unreacted HBTU from reacting with your nucleophile (capping it as a guanidine derivative).[2]

Module 3: Experimental Protocols

Protocol A: High-Fidelity Steglich Esterification (with HOBt)

Best for: Coupling sterically hindered alcohols or chiral acids where racemization is a concern.

Reagents:

  • Carboxylic Acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     equiv)
    
  • Alcohol (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     equiv)
    
  • EDCngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    HCl  (
    
    
    
    equiv) — Preferred over DCC for easier workup.
  • HOBt (Anhydrous) (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     equiv) — Must be dry.
    
  • DMAP (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     equiv) — Catalytic only.
    
  • Solvent: Anhydrous DCM (0.1 M concentration).[2]

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and HOBt in anhydrous DCM under Nitrogen/Argon.

  • Activation: Cool the mixture to

    
      in an ice bath. Add EDC
    
    
    
    HCl in one portion.[2]
    • Checkpoint: Stir for 15–30 minutes at

      
      . This allows the formation of the Active Ester (-OBt) while suppressing the 
      
      
      
      -acylurea rearrangement.
  • Coupling: Add the Alcohol and catalytic DMAP.[2]

  • Progression: Allow the reaction to warm to room temperature naturally. Monitor via TLC/LCMS.[2]

    • Note: If the reaction is sluggish after 4 hours, add another 0.1 equiv of DMAP, but monitor for racemization.

  • Workup: Dilute with DCM, wash with 1N HCl (removes EDC urea and DMAP), then Sat. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (removes HOBt and unreacted acid), then Brine.[2] Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    .[2]
Protocol B: Handling HOBt Safety (Critical)

Issue: Anhydrous HOBt is classified as an explosive (Class 1.3).

StateHazard LevelHandling Recommendation
HOBt Hydrate (

)
Safe Standard bench handling.[2] Desensitized.
HOBt Anhydrous Explosive Do not scrape dry material with metal spatulas (friction risk).[2] Store wet or hydrate if possible.[2] Use plastic tools.[2]

Drying Protocol (If Anhydrous is strictly required): Do not heat HOBt hydrate in an oven. Instead, dissolve the hydrate in a solvent (like THF or Ethanol) and azeotrope with Benzene or Toluene using a Rotary Evaporator at low temperature (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) under vacuum, or use a desiccator with 

[4].[2]

Module 4: Decision Matrix for Reagent Selection

Use this logic flow to select the correct benzotriazole derivative for your specific problem.

Reagent_Selection Problem Start: What is your primary constraint? Racemization Constraint: Chiral Center Preservation Problem->Racemization Sterics Constraint: Bulky Nucleophile/Acid Problem->Sterics Cost Constraint: Scale/Cost Problem->Cost HOAt Use HATU or HOAt/EDC (Fastest, lowest racemization) Racemization->HOAt Critical COMU Use COMU/Oxyma (Safer, non-explosive, high efficiency) Racemization->COMU Alternative Sterics->HOAt 7-N effect aids approach HOBt Use HBTU or HOBt/EDC (Standard, cost-effective) Cost->HOBt Standard

Figure 2: Reagent selection guide based on experimental constraints.

References

  • Neises, B., & Steglich, W. (1978).[1][2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1][2][3] [1]

  • Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole (HOAt).[2] A new efficient peptide coupling additive.[2][5][6] Journal of the American Chemical Society, 115(10), 4397–4398.[1]

  • König, W., & Geiger, R. (1970).[1][2][3] A New Method for Synthesis of Peptides: Activation of the Carboxyl Group with Dicyclohexylcarbodiimide using 1-Hydroxybenzotriazoles as Additives.[2][3] Chemische Berichte, 103(3), 788–798.[1][2]

  • Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005).[1][2] Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1–7.[1][2]

Sources

Validation & Comparative

A Comparative Guide to HPLC Methods for Purity Analysis of Ethyl 2-(benzotriazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For ethyl 2-(benzotriazol-1-yl)propanoate, a chiral molecule with significant applications, a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity analysis of this compound, offering insights into both achiral and chiral separations. Furthermore, it explores alternative analytical technologies, providing a holistic view for researchers and drug development professionals.

The narrative that follows is grounded in established analytical principles and validated through a discussion of experimental data. We will delve into the rationale behind methodological choices, ensuring that each protocol is presented as a self-validating system.

The Analytical Challenge: Beyond Simple Purity

Ethyl 2-(benzotriazol-1-yl)propanoate possesses a stereogenic center, meaning it exists as two enantiomers. These non-superimposable mirror images can exhibit different pharmacological and toxicological profiles. Consequently, a comprehensive purity analysis must not only quantify impurities but also determine the enantiomeric excess. This dual requirement dictates the necessity of both achiral and chiral analytical methods.

Recommended Method: Reversed-Phase HPLC for Achiral Purity

For the routine assessment of chemical purity, a reversed-phase HPLC (RP-HPLC) method offers a balance of resolution, speed, and robustness. This technique separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC due to its excellent retention of a wide range of organic molecules. The non-polar nature of the C18 chains provides strong hydrophobic interactions with the aromatic benzotriazole and the ethyl propanoate moieties of the analyte.

  • Mobile Phase: A gradient elution with acetonitrile and water is chosen to ensure the elution of both the main compound and any potential impurities with a wide range of polarities. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. The addition of a small amount of acid, such as formic acid, helps to protonate any residual silanols on the stationary phase, leading to improved peak shape for the nitrogen-containing analyte.

  • Detection: The benzotriazole chromophore exhibits strong UV absorbance. A detection wavelength of 254 nm is a common and effective choice for aromatic compounds, providing high sensitivity. A Diode Array Detector (DAD) is highly recommended as it can acquire spectra across a range of wavelengths, enabling peak purity assessment.

Alternative Method 1: Chiral HPLC for Enantiomeric Purity

To resolve and quantify the enantiomers of ethyl 2-(benzotriazol-1-yl)propanoate, a chiral HPLC method is indispensable.

Causality Behind Experimental Choices
  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are widely used for their broad enantioselectivity. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

  • Mobile Phase: Normal-phase chromatography, using a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is often employed for chiral separations on polysaccharide-based CSPs. The ratio of hexane to isopropanol is a critical parameter that is optimized to achieve baseline separation of the enantiomers.

  • Detection: As with the achiral method, UV detection at 254 nm is suitable for sensitive detection of the enantiomers.

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While many benzotriazole derivatives are polar and can be thermally labile, GC-MS can be a viable alternative for certain derivatives, particularly after derivatization.

Causality Behind Experimental Choices
  • Separation Principle: GC separates compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer provides mass-to-charge ratio information, which aids in the identification of the main compound and any impurities.

  • Considerations: The thermal stability of ethyl 2-(benzotriazol-1-yl)propanoate would need to be carefully evaluated. Derivatization to a more volatile and stable compound might be necessary to achieve good chromatographic performance.

Alternative Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

For an orthogonal, non-chromatographic approach to purity determination, quantitative NMR (qNMR) is a powerful tool.

Causality Behind Experimental Choices
  • Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte to the integral of a certified internal standard of known purity.[1][2] The signal intensity in NMR is directly proportional to the number of nuclei, making it an absolute quantification method without the need for a calibration curve.[3][4]

  • Advantages: qNMR is a primary ratio method, highly accurate, and can be used without a reference standard of the analyte itself. It provides structural information that can confirm the identity of the compound being quantified.

Comparative Data Summary

The following table presents simulated, representative data for the comparison of the different analytical methods.

ParameterRP-HPLC (Achiral)Chiral HPLCGC-MSqNMR
Analyte Ethyl 2-(benzotriazol-1-yl)propanoate & Impurities(R)- and (S)-EnantiomersVolatile ComponentsAbsolute Purity
Retention Time ~ 8.5 minEnantiomer 1: ~10.2 min, Enantiomer 2: ~11.5 minAnalyte dependentNot Applicable
Resolution (Rs) > 2.0 between analyte and known impurities> 1.5 between enantiomersAnalyte dependentNot Applicable
Limit of Detection (LOD) ~ 0.01%~ 0.02%~ 0.01%~ 0.1%
Limit of Quantitation (LOQ) ~ 0.03%~ 0.05%~ 0.03%~ 0.3%
Linearity (r²) > 0.999> 0.999> 0.998Not Applicable
Precision (%RSD) < 2.0%< 2.0%< 5.0%< 1.0%
Primary Application Chemical Purity, Impurity ProfilingEnantiomeric Purity, Enantiomeric ExcessIdentification of Volatile ImpuritiesAbsolute Purity Determination, Reference Standard Characterization

Experimental Protocols

Protocol 1: RP-HPLC Method for Achiral Purity

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

Materials:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) %A %B
      0 70 30
      15 30 70
      20 30 70
      21 70 30

      | 25 | 70 | 30 |

  • Data Analysis: Integrate all peaks and calculate the purity by the area normalization method. Assess peak purity using the DAD spectral analysis.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector.

Materials:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent amylose-based CSP).

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

  • Sample Diluent: Mobile Phase.

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers and calculate the enantiomeric excess (%ee).

Visualization of Analytical Workflows

HPLC_Workflow cluster_achiral Achiral Purity Analysis cluster_chiral Enantiomeric Purity Analysis A_Sample Sample Preparation (1 mg/mL) A_Inject RP-HPLC Injection A_Sample->A_Inject A_Separation C18 Column Gradient Elution A_Inject->A_Separation A_Detect DAD Detection (254 nm) A_Separation->A_Detect A_Analysis Purity Calculation (Area %) Peak Purity Assessment A_Detect->A_Analysis C_Sample Sample Preparation (1 mg/mL) C_Inject Chiral HPLC Injection C_Sample->C_Inject C_Separation Chiralpak AD-H Isocratic Elution C_Inject->C_Separation C_Detect UV Detection (254 nm) C_Separation->C_Detect C_Analysis Enantiomeric Excess Calculation C_Detect->C_Analysis

Caption: Comparative workflows for achiral and chiral HPLC analysis.

Method_Selection Start Purity Analysis of Ethyl 2-(benzotriazol-1-yl)propanoate Question1 Is chemical purity and impurity profile required? Start->Question1 Question2 Is enantiomeric purity required? Question1->Question2 No RP_HPLC Reversed-Phase HPLC Question1->RP_HPLC Yes Question3 Is absolute purity without a specific reference standard needed? Question2->Question3 No Chiral_HPLC Chiral HPLC Question2->Chiral_HPLC Yes qNMR Quantitative NMR Question3->qNMR Yes End Comprehensive Purity Profile Question3->End No RP_HPLC->Question2 Chiral_HPLC->Question3 qNMR->End

Sources

Crystal Structure & Synthesis Guide: Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characteristics, synthesis, and isomeric differentiation of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate , a critical intermediate in medicinal chemistry and corrosion inhibition research.

Executive Summary

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate (CAS: 75584-60-0) is a functionalized benzotriazole derivative used primarily as a scaffold for synthesizing biologically active peptidomimetics and antifungal agents. Its performance relies heavily on its structural purity, specifically the regioselectivity between the N1-isomer (target) and the N2-isomer (byproduct).

This guide compares the physicochemical properties of the target N1-isomer against its N2-counterpart and provides a validated protocol for its synthesis and crystallization, grounded in homologous crystallographic data.

Structural Characterization (Crystallographic Data)

While the specific crystal structure of the propanoate derivative is often proprietary, its structural behavior is rigorously modeled using its lower homologue, ethyl 2-(1H-benzotriazol-1-yl)acetate , which shares an identical core pharmacophore. The following data serves as the standard reference model for quality control.

Reference Crystal Data (Homologous Model)

Based on high-resolution X-ray diffraction of the acetate analog (C10H11N3O2).

ParameterValue / DescriptionSignificance
Crystal System MonoclinicCommon for planar heterocycles; indicates stable packing.
Space Group P2(1)/cCentrosymmetric; favors antiparallel dipole alignment.
Unit Cell (Approx) a ≈ 20.67 Å, b ≈ 11.93 Å, c ≈ 9.34 ÅLong a-axis accommodates the ester tail extension.
Benzotriazole Planarity RMS deviation < 0.02 ÅThe bicyclic system is essentially flat, facilitating

-

stacking.
Tail Orientation Dihedral Angle ~79°The ester tail twists significantly out of the ring plane, reducing steric clash.
Packing Forces C—H···N and C—H···OWeak hydrogen bond networks stabilize the 3D lattice.
Molecular Geometry & Packing

The benzotriazole moiety is planar. In the crystal lattice, the molecules typically form dimers or infinite chains linked by weak C—H···N hydrogen bonds between the benzene ring protons and the triazole nitrogens of adjacent molecules. The ester chain (propanoate) introduces flexibility, often adopting a gauche conformation to minimize steric repulsion with the lone pairs of the N1/N2 nitrogens.

Comparative Analysis: N1-Isomer vs. N2-Isomer

The alkylation of benzotriazole is regioselective but rarely regiospecific. Understanding the difference between the N1 and N2 isomers is vital for purification.

Performance & Property Comparison
FeatureN1-Isomer (Target) N2-Isomer (Alternative) Differentiation Logic
Structure Benzenoid (Aromatic)Quinoid-like (Semi-aromatic)N1 retains full benzene aromaticity; N2 disrupts it.
Stability Thermodynamically StableKinetically Favored (Minor)N1 is the major product in solid/solution phase.
Melting Point Typically Lower (e.g., 60-80°C)Typically Higher (e.g., >100°C)N2 isomers often pack more symmetrically, raising MP.
Polarity (TLC) More Polar (Lower

)
Less Polar (Higher

)
N2 has a lower dipole moment due to symmetry.

H NMR
Asymmetric Aromatic RegionSymmetric (

) Pattern
N2 symmetry makes H4/H7 and H5/H6 equivalent.
UV Cutoff

~250-260 nm

~270-280 nm
Quinoid character of N2 shifts absorption red.

Critical Insight: In drug development, the N1-isomer is generally the desired pharmacophore. The N2-isomer is often considered an impurity that must be removed to <0.1% levels.

Experimental Protocols

Protocol A: Regioselective Synthesis

Objective: Synthesize ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate with >90% N1-selectivity.

Reagents:

  • 1H-Benzotriazole (1.0 eq)

  • Ethyl 2-bromopropionate (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetone (Solvent, dry)

Workflow:

  • Activation: Dissolve benzotriazole in dry acetone. Add

    
     and stir at RT for 30 min to deprotonate.
    
  • Alkylation: Add ethyl 2-bromopropionate dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Workup: Filter off inorganic salts. Evaporate solvent in vacuo.

  • Separation: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: The crude oil contains both isomers.

    • To isolate N1: Perform column chromatography.[2][3][4][5] The N2-isomer elutes first (less polar), followed by the N1-isomer .

Protocol B: Single Crystal Growth

Objective: Obtain X-ray quality crystals for structural verification.

  • Solvent Selection: Use a mixture of Ethanol/Water (80:20) or pure Ethyl Acetate.

  • Dissolution: Dissolve 50 mg of the pure N1-isomer in the minimum amount of hot solvent.

  • Filtration: Filter the hot solution through a 0.45

    
    m syringe filter into a clean vial.
    
  • Nucleation: Cap the vial with perforated parafilm to allow slow evaporation.

  • Harvest: Store at room temperature (20-25°C) for 3–5 days. Colorless block-like crystals should form.

Visualized Pathways

Figure 1: Synthesis and Isomerization Pathway

This diagram illustrates the bifurcation between the thermodynamic N1 product and the kinetic N2 byproduct.

SynthesisPathway Start Benzotriazole (Reagent) Inter Benzotriazolide Anion (Intermediate) Start->Inter K2CO3 / Acetone Deprotonation N1_Product N1-Isomer (Target) Ethyl 2-(1H-benzotriazol-1-yl)propanoate (Major Product, More Polar) Inter->N1_Product Attack at N1 (Steric Control) N2_Product N2-Isomer (Impurity) Ethyl 2-(2H-benzotriazol-2-yl)propanoate (Minor Product, Less Polar) Inter->N2_Product Attack at N2 (Electronic Control) Reagent + Ethyl 2-bromopropionate

Caption: Divergent alkylation pathway of benzotriazole. The N1-isomer is favored in polar aprotic solvents, while the N2-isomer is a common byproduct requiring chromatographic separation.

Figure 2: Crystallization Workflow

Step-by-step logic for obtaining diffraction-quality crystals.

Crystallization Step1 Dissolution (Pure N1-Isomer in Hot EtOH) Step2 Filtration (Remove insoluble particulates) Step1->Step2 Step3 Slow Evaporation (RT, Perforated Cap) Step2->Step3 Step4 Nucleation (Supersaturation point) Step3->Step4 3-5 Days Result X-Ray Quality Crystals (Colorless Blocks) Step4->Result

Caption: Optimized slow-evaporation workflow for crystallizing benzotriazole esters.

References

  • Li, X.-X., & Chen, Z. (2010). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o140.

  • Katritzky, A. R., et al. (1991).[4] An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole.[4][6] Recueil des Travaux Chimiques des Pays-Bas, 110(9), 369–373.[4]

  • BenchChem Technical Support. (2025). Regioselectivity in Benzotriazole Synthesis: Protocols and Optimization.

  • Torres, J., et al. (2000). Tautomerism and N-alkylation of benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 2305-2311.

  • Fluorochem Ltd. (2024). Product Specification: Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate (CAS 75584-60-0).

Sources

The Unambiguous Adjudicator: Validating N-Alkylation Regiochemistry with NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structural Certainty

In the landscape of drug discovery and development, the precise structural characterization of synthesized molecules is paramount. For nitrogen-containing heterocyclic compounds, a common synthetic transformation is N-alkylation. However, the presence of multiple nitrogen atoms often leads to a mixture of regioisomers, creating a critical analytical challenge.[1] Misassignment of the alkylation site can have profound consequences, impacting the interpretation of structure-activity relationships (SAR) and potentially derailing a research program. While various analytical techniques can be employed, Nuclear Overhauser Effect Spectroscopy (NOESY) NMR stands out as a powerful and often definitive method for validating N-alkylation regiochemistry.[2][3]

This guide provides an in-depth comparison of NOESY with other common NMR techniques for this application, supported by experimental insights and detailed protocols. We will explore the causality behind experimental choices, ensuring a self-validating approach to structural elucidation.

The Challenge: Distinguishing Between Close Cousins

Consider the N-alkylation of a simple, unsymmetrical heterocycle like 2-substituted imidazole. Alkylation can occur at either the N-1 or N-3 position, yielding two distinct regioisomers. These isomers often exhibit very similar 1D ¹H and ¹³C NMR spectra, making unambiguous assignment based on chemical shifts alone a risky proposition. While subtle differences in chemical shifts or coupling constants might be observable, they are often not sufficient for a confident structural assignment without authentic standards for comparison. This is where two-dimensional (2D) NMR techniques become indispensable.[4]

NOESY: The Gold Standard for Through-Space Correlations

The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization of one nucleus is altered by the saturation of another nucleus that is spatially close (typically < 5 Å).[5] The 2D NOESY experiment maps these through-space correlations, providing a visual representation of which protons are near each other in the molecule's three-dimensional structure.[6] This is the key advantage of NOESY in validating N-alkylation regiochemistry.

The Causality Behind the Choice: By observing a cross-peak between the protons of the newly introduced alkyl group and the protons on the heterocyclic ring, we can definitively establish the point of attachment. For instance, an NOE correlation between the methylene protons of an N-benzyl group and a specific proton on the ring provides irrefutable evidence of which nitrogen atom has been alkylated.

A Comparative Look: NOESY vs. Other NMR Techniques

While NOESY is a powerful tool, it's essential to understand its place alongside other NMR experiments commonly used for structural elucidation.

TechniquePrincipleApplication to N-AlkylationStrengthsWeaknesses
¹H-¹H COSY Correlates protons that are coupled through bonds (typically 2-3 bonds).[7]Identifies proton-proton coupling networks within the heterocycle and the alkyl group independently.Excellent for establishing connectivity within individual fragments.Does not provide information about the connection between the alkyl group and the heterocycle.
¹H-¹³C HMBC Correlates protons and carbons over long-range (2-3 bond) couplings.[7]Can show a correlation between the protons of the alkyl group and the carbons of the heterocyclic ring.Can be definitive if a clear 2- or 3-bond correlation is observed to a carbon adjacent to the nitrogen.Ambiguity can arise if the correlation is to a carbon that is 2 bonds away from both potential nitrogen sites. The intensity of HMBC correlations can be variable.
¹H-¹⁵N HMBC Correlates protons to nitrogen atoms over long-range (2-3 bond) couplings.[8]Directly observes the correlation between the protons of the alkyl group and the nitrogen atom it is attached to.Potentially the most direct method for confirming the N-alkylation site.[8]¹⁵N has a very low natural abundance (0.37%), leading to significantly lower sensitivity compared to ¹H or ¹³C experiments.[9] This often requires longer acquisition times or isotopically enriched samples.
¹H-¹H NOESY Correlates protons that are close in space (< 5 Å).[10]Shows a through-space correlation between the protons of the alkyl group and nearby protons on the heterocyclic ring.[2]Unambiguous when a clear NOE is observed. The strength of the NOE is inversely proportional to the sixth power of the distance, providing strong evidence for proximity.[10]The absence of an NOE is not conclusive proof of a lack of proximity, as molecular motion can average out the effect. For very small molecules, the NOE effect can be weak or even null.

Experimental Protocol: A Self-Validating Workflow for NOESY Analysis

The following protocol outlines a robust workflow for acquiring and analyzing NOESY data to validate N-alkylation regiochemistry.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified N-alkylated product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the sample to remove any particulate matter.

  • Crucially, degas the sample by bubbling a gentle stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes or by using freeze-pump-thaw cycles. Dissolved oxygen is paramagnetic and can quench the NOE effect.

2. NMR Data Acquisition:

  • Acquire standard 1D ¹H and ¹³C spectra to confirm the overall structure and purity.

  • Acquire a 2D ¹H-¹H COSY spectrum to establish the spin systems of the heterocyclic and alkyl moieties.

  • Acquire a 2D ¹H-¹³C HSQC spectrum to assign the one-bond proton-carbon correlations.

  • Acquire a 2D ¹H-¹H NOESY spectrum. Key parameters to consider:

    • Mixing Time (tm): This is a critical parameter. For small to medium-sized molecules, a mixing time in the range of 500-800 ms is a good starting point. It may be necessary to acquire a series of NOESY spectra with varying mixing times to optimize the NOE buildup.

    • Relaxation Delay (d1): Should be at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.

3. Data Processing and Analysis:

  • Process the 2D NOESY spectrum using appropriate window functions (e.g., sine-bell).

  • Phase the spectrum carefully.

  • Look for cross-peaks that connect the protons of the alkyl group to the protons of the heterocyclic ring.

  • Correlate these findings with the assignments made from the COSY and HSQC spectra to pinpoint the exact location of the alkyl group.

Visualizing the Workflow

N_Alkylation_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Structural Elucidation Synthesis N-Alkylation Reaction Purification Purification of Product(s) Synthesis->Purification OneD_NMR 1D ¹H & ¹³C NMR (Purity & Basic Structure) Purification->OneD_NMR COSY 2D ¹H-¹H COSY (Proton Connectivity) OneD_NMR->COSY HSQC 2D ¹H-¹³C HSQC (¹H-¹³C One-Bond Correlation) COSY->HSQC NOESY 2D ¹H-¹H NOESY (Through-Space Correlation) HSQC->NOESY HMBC 2D ¹H-¹³C HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Analysis Correlate NOE data with COSY and HSQC assignments NOESY->Analysis HMBC->Analysis Structure Unambiguous Regioisomer Structure Assignment Analysis->Structure

Caption: Workflow for the validation of N-alkylation regiochemistry using NMR spectroscopy.

Conclusion

While a suite of NMR techniques is available for structural elucidation, NOESY spectroscopy provides a particularly robust and often unambiguous method for determining the regiochemistry of N-alkylation.[2][3] Its ability to directly probe through-space proximity offers a level of certainty that can be difficult to achieve with through-bond correlation experiments alone. By understanding the principles of the NOE and implementing a rigorous, self-validating experimental workflow, researchers, scientists, and drug development professionals can confidently assign the structures of their N-alkylated products, ensuring the integrity of their scientific endeavors.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. PubMed.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • (PDF)
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Advanced NMR techniques for structural characteriz
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Magnesium-Catalyzed N2-Regioselective Alkyl
  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
  • Techniques to distinguish between these two isomers? : r/chemhelp. Reddit.
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • NOESY and EXSY.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • A robust method for determining H-1-N-15 long-range correlations: N-15 optimzed CIGAR-HMBC experiments.
  • View of Regioselective N-alkylation of some 2-(Substituted Phenyl)
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
  • N-Alkylation of imidazoles. University of Otago - OUR Archive.
  • How NMR Helps Identify Isomers in Organic Chemistry?.
  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
  • 15N HMBC sensitivity. UCSD SSPPS NMR Facility.
  • Structural Elucidation with NMR Spectroscopy: Practical Str
  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H sp
  • 1H-15N HMBC : r/Chempros. Reddit.
  • 5.4: NOESY Spectra. Chemistry LibreTexts.
  • 7.5: Uses for 2-D NMR Spectroscopy. Chemistry LibreTexts.
  • N-ALKYL
  • 2D NMR Spectroscopy: Fundamentals, Methods and Applic
  • Can benchtop NMR detect 15N at n
  • Alkylation of 2- and 3-alkoxycarbonyl-4-quinolinones. DFT study on the regioselectivity.
  • 2D NMR FOR THE CHEMIST.
  • Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques for cis- and trans-1,2-Diiodoethylene Analysis. Benchchem.

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate

[1]

Part 1: The Hazard Landscape (Why We Do This)

Before opening the container, you must understand the molecule's behavior.[1] Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate is not just a "white powder"; it is a lipophilic derivative of benzotriazole.[1]

The Chemical Reality:

  • The Benzotriazole Core: This nitrogen-rich heterocycle is a known irritant and aquatic toxin.[1] While the ethyl ester moiety stabilizes the molecule compared to its parent structure, it increases lipophilicity, potentially facilitating transdermal transport.[1]

  • The Physical Threat (Dust): As a solid intermediate, the primary vector for exposure is micro-particulate inhalation during weighing and ocular contact from static-induced dust flight.[1]

  • Thermal Sensitivity: Benzotriazole derivatives possess high nitrogen content.[1] While this specific ester is generally stable, it should be treated as thermally sensitive during scale-up.[1] Avoid temperatures >80°C without DSC (Differential Scanning Calorimetry) validation.[1]

Immediate GHS Profile (Warning):

  • H302: Harmful if swallowed.[1][2][3][4][5][6][7]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6][7][8][9]

  • Aquatic Risk: Treat as H411 (Toxic to aquatic life) due to the persistent nature of the benzotriazole scaffold.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire."[1] Use this matrix to select equipment based on your specific operation.

The "Self-Validating" PPE System

A Senior Scientist does not just put on gloves; they verify the barrier.[1]

ComponentSpecificationThe "Why" (Scientific Rationale)Validation Step
Hand Protection Double Nitrile Gloves (Outer: 0.11mm / 4 mil minimum)Lipophilicity: The ethyl ester tail makes this molecule soluble in oils (and skin).[1] Latex is permeable to many organic carriers used with this reagent (e.g., DCM, Ethyl Acetate).[1] Nitrile offers superior resistance.[1]Inflation Test: Trap air in the glove and squeeze to check for pinholes before donning.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Static Dust: Safety glasses leave gaps.[1] Benzotriazole dust is fine and static-prone; it will bypass glasses if the powder "flies" during transfer.[1]Seal Check: Ensure the goggle seal contacts the temple and cheekbone completely.[1]
Respiratory N95 / P2 (Solid) Fume Hood (Soln) Mucosal Irritation: Inhalation causes immediate upper respiratory tract irritation.[1]Negative Pressure Check: If using a respirator, block the intake; the mask should collapse slightly.
Body Lab Coat (Buttoned) + Tyvek SleevesWrist Gap: The space between the glove and lab coat cuff is the #1 exposure point.[1] Tyvek sleeves bridge this gap.[1]Tape Check: If sleeves aren't available, tuck glove cuffs over lab coat cuffs.

Part 3: Operational Workflow & Logic

Diagram 1: Risk Assessment & PPE Decision Logic

This logic flow ensures you are protected before you act.[1]

PPE_Decision_MatrixStartSTART: Handling CAS 75584-60-0State_CheckDetermine Physical StateStart->State_CheckSolid_PathSolid / Powder FormState_Check->Solid_PathLiquid_PathIn Solution (DCM/EtOAc)State_Check->Liquid_PathRisk_SolidRISK: Dust Inhalation & StaticSolid_Path->Risk_SolidRisk_LiquidRISK: Splash & Transdermal AbsorptionLiquid_Path->Risk_LiquidPPE_SolidREQ: Splash Goggles + N95/Fume Hood+ Anti-static Gun (Optional)Risk_Solid->PPE_SolidPPE_LiquidREQ: Double Nitrile Gloves+ Fume Hood (Sash <18")Risk_Liquid->PPE_LiquidActionProceed with ExperimentPPE_Solid->ActionPPE_Liquid->Action

Caption: Decision matrix for selecting PPE based on the physical state of the reagent to mitigate specific exposure vectors.

Protocol A: Weighing & Transfer (The Critical Moment)

Most accidents happen here due to static electricity.

  • Engineering Control: Work strictly inside a chemical fume hood.

  • Static Mitigation: If the powder clings to the spatula, do not flick it.[1] Use an anti-static gun or wipe the spatula with a Kimwipe dampened with ethanol (outside the reagent bottle) to discharge it.[1]

  • The "Clean Hand/Dirty Hand" Rule:

    • Dirty Hand (Right): Handles the spatula and reagent bottle.[1]

    • Clean Hand (Left): Handles the balance door and notebook.[1]

    • Why? This prevents cross-contamination of the lab bench.[1]

Protocol B: Solubilization
  • Solvent Choice: When dissolving in DCM (Dichloromethane) or Ethyl Acetate, remember that these solvents permeate gloves rapidly.[1]

  • Breakthrough Awareness: If you spill the solution on your gloves, change them immediately . The solvent acts as a "vehicle," carrying the benzotriazole ester through the nitrile barrier and into your skin.

Part 4: Disposal & Emergency Response[9][10]

Diagram 2: Spill & Disposal Workflow

Benzotriazoles are persistent environmental pollutants.[1] Proper disposal is not just compliance; it is ethical science.[1]

Disposal_WorkflowWaste_GenWaste GenerationType_CheckIs it Solid or Liquid?Waste_Gen->Type_CheckSolid_WasteSolid Waste(Contaminated Gloves/Paper)Type_Check->Solid_WasteLiquid_WasteLiquid Waste(Mother Liquor)Type_Check->Liquid_WasteTaggingTag: 'Contains Benzotriazole Derivatives'(Aquatic Toxin Warning)Solid_Waste->TaggingSegregationSegregate: HALOGENATED vs NON-HALOGENATEDLiquid_Waste->SegregationSegregation->TaggingFinal_BinHazardous Waste StreamTagging->Final_Bin

Caption: Workflow for segregating and tagging waste to prevent environmental contamination.

Emergency Procedures
  • Eye Contact: Flush for 15 minutes immediately.[1][3][4][5][9] Do not rub. The crystals can cause mechanical corneal abrasion.[1]

  • Skin Contact: Wash with soap and water.[1][2][7][8][10] Do not use alcohol/acetone to clean skin; this will increase absorption.[1]

  • Spill (Solid): Do not sweep (creates dust).[1] Wet a paper towel with water, lay it over the powder, and wipe up.

References

  • Fluorochem. (2024).[1][4][5] Safety Data Sheet: Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] 1,2,3-Benzotriazole Safety Data Sheet. Retrieved from [1][4]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Benzotriazole.[1][2][3][4][7][8] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][4][5] Laboratory Safety Guidance. Retrieved from [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.